Isogambogic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C38H44O8 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23?,27?,36-,37?,38-/m1/s1 |
InChI Key |
GEZHEQNLKAOMCA-PLUQQRNKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isogambogic Acid: A Technical Guide to its Source and Isolation from Garcinia hanburyi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid is a potent cytotoxic caged xanthone (B1684191) isolated from the gamboge resin of Garcinia hanburyi, a tree native to Southeast Asia. This compound, along with its isomers and other related xanthones, has garnered significant interest in the scientific community for its potential as an anti-cancer agent. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification, and a summary of quantitative data. Additionally, it includes visualizations of the isolation workflow and a representative signaling pathway potentially modulated by this class of compounds.
Source and Composition
The primary natural source of this compound is the dried latex, known as gamboge, obtained from incisions in the bark of the Garcinia hanburyi tree.[1][2] This resinous sap is a complex mixture, with its main components being resin (70-80%) and a water-soluble gum (15-25%).[1] The resin portion is a rich reservoir of bioactive polyprenylated xanthones, including this compound and a variety of other structurally related cytotoxic compounds.[3][4]
Quantitative Composition of Xanthones in Gamboge Resin
The concentration of this compound and other major xanthones in the gamboge resin can be determined using validated analytical techniques such as ion-pair high-performance liquid chromatography (HPLC).[5][6] The content of these compounds can vary, but representative quantitative data is summarized in the table below.
| Compound | Abbreviation | Representative Content (mg/g of crude gamboge) |
| Gambogic Acid | GA | 300-400 |
| Epithis compound | EIGA | 50-100 |
| This compound | IGA | 40-80 |
| Gambogenic Acid | GNA | 20-50 |
| 30-hydroxygambogic acid | HGA | 10-30 |
| 30-hydroxyepigambogic acid | HEGA | 10-30 |
| Morellic Acid | MA | 5-15 |
| Epigambogic Acid | EGA | 200-300 |
Note: The values presented are approximate and can vary based on the source and quality of the gamboge resin.
Isolation and Purification of this compound
The isolation of this compound from Garcinia hanburyi resin is a multi-step process involving extraction followed by various chromatographic techniques to separate the complex mixture of xanthones.[3] Due to the presence of epimers and other closely related structures, a combination of methods is often necessary to achieve high purity.[3]
General Experimental Workflow
The overall process for isolating this compound can be visualized as a sequential workflow, starting from the crude resin to the purified compound.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are a composite of methodologies reported for the isolation of this compound and related xanthones from Garcinia hanburyi.
Protocol 1: Solvent Extraction of Crude Xanthones
-
Preparation: Grind the dried gamboge resin into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered resin in an organic solvent such as methanol, ethanol, or ethyl acetate (B1210297) at room temperature with constant stirring for 24 hours.[7] A typical solid-to-solvent ratio is 1:5 to 1:10 (w/v).
-
Filtration and Concentration: Filter the mixture to remove insoluble gum and other materials. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude xanthone extract as a viscous, orange-to-brown solid.[8]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent system, such as a hexane-ethyl acetate gradient.
-
Sample Loading: Dissolve the crude xanthone extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).[7]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., UV light or an anisaldehyde-sulfuric acid stain).
-
Pooling and Concentration: Combine the fractions containing this compound based on the TLC analysis and concentrate them under reduced pressure.
Protocol 3: High-Resolution Purification by Preparative HPLC
For achieving high purity, the enriched fractions from column chromatography can be further purified using preparative high-performance liquid chromatography (prep-HPLC).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small percentage of an acid like formic acid to improve peak shape) is typical. A specific reported method for separating xanthone epimers uses a mixture of methanol, acetonitrile, and a potassium phosphate (B84403) buffer.[3]
-
Detection: Monitor the elution at a wavelength of 360 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction, often by lyophilization, to obtain the purified this compound.
Protocol 4: Advanced Separation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. It is particularly effective for separating closely related compounds like xanthone epimers.
-
Two-Phase Solvent System: A common solvent system for the separation of gambogic acid and its epimer is n-hexane-methanol-water (5:4:1, v/v/v).[3]
-
Operation: The crude or partially purified extract is dissolved in a suitable solvent and injected into the HSCCC instrument. The separation is achieved based on the differential partitioning of the compounds between the two immiscible liquid phases.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to determine the purity of the isolated this compound. Purity of over 97% has been reported for gambogic acid using this method.[3]
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related acetyl this compound and gambogic acid have shed light on potential signaling pathways affected by this class of compounds. These include the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the nuclear factor-kappa B (NF-κB) pathway, both of which are crucial in regulating apoptosis and cell survival.[1][9]
Representative Apoptosis-Related Signaling Pathway
The following diagram illustrates a potential mechanism by which a gambogic acid-like compound can induce apoptosis through modulation of the JNK and NF-κB signaling pathways.
Caption: A potential signaling pathway for apoptosis induction.
Conclusion
This compound is a promising natural product from Garcinia hanburyi with significant cytotoxic properties. Its isolation requires a systematic approach, often involving a combination of extraction and multi-step chromatographic techniques to achieve the high purity required for pharmacological studies. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for its future development as a potential therapeutic agent.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of polyprenylated xanthones in gamboge resin of Garcinia hanburyi by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of polyprenylated xanthones in gamboge resin of Garcinia hanburyi by HPLC. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 9. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid's Induction of Apoptosis: A Technical Guide to the Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying isogambogic acid-induced apoptosis in cancer cells. This compound, a xanthonoid isolated from the resin of Garcinia hanburyi, and its derivatives have demonstrated potent anti-tumor activity, primarily through the induction of programmed cell death. This document outlines the core signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the molecular cascades involved.
Core Signaling Pathways
This compound and its acetylated form, acetyl this compound (AIGA), trigger apoptosis through a multi-faceted approach that primarily involves the activation of the intrinsic apoptotic pathway and modulation of key signaling cascades.
1. JNK/c-Jun Signaling Pathway (Primarily for Acetyl this compound): In melanoma cells, AIGA has been shown to activate the c-Jun N-terminal kinase (JNK) pathway. This leads to the phosphorylation and activation of the transcription factor c-Jun. Simultaneously, AIGA inhibits the transcriptional activity of Activating Transcription Factor 2 (ATF2). This dual action is critical for its pro-apoptotic effects in this cancer type. The activation of JNK is a crucial upstream event that tips the cellular balance towards apoptosis.
2. Intrinsic (Mitochondrial) Apoptosis Pathway: A common mechanism for both this compound and its derivatives is the induction of the mitochondrial-mediated apoptotic pathway. This is characterized by:
- Modulation of Bcl-2 Family Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane.
- Caspase Activation: The change in mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of caspase enzymes, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase). The activation of caspase-3 is a hallmark of apoptosis and is responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the apoptotic effects of this compound and its derivatives.
Table 1: Cytotoxicity (IC50 Values) of this compound and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Acetyl this compound | SW1 | Melanoma | ~1.0 | Not Specified |
| Gambogic Acid | A375 | Malignant Melanoma | 1.57 ± 0.05 | 24 |
| Gambogic Acid | A375 | Malignant Melanoma | 1.31 ± 0.20 | 36 |
| Gambogic Acid | A375 | Malignant Melanoma | 1.12 ± 0.19 | 48 |
| Gambogic Acid | HCT116 | Colon Cancer | 1.24 | Not Specified |
| Gambogic Acid | SW-116 | Colorectal Cancer | 0.98 | 48 |
| Gambogic Acid | LOVO | Colorectal Cancer | 1.07 | 48 |
Table 2: Effects of this compound and its Derivatives on Apoptosis and Protein Expression
| Compound | Cell Line | Effect | Method |
| Acetyl this compound | SW1 | 15% apoptosis at 1 µM | Flow Cytometry |
| Gambogic Acid | A375 | 27.6% to 41.9% early apoptosis (2.5-7.5 µg/mL) | Flow Cytometry |
| Gambogic Acid | A375 | Upregulation of Bax expression | Western Blot |
| Gambogic Acid | A375 | Downregulation of Bcl-2 expression | Western Blot |
| Gambogic Acid | A375 | Increased Caspase-3 activity | FRET probe |
| Gambogic Acid | RPMI-8226 | Activation of Caspase-3 | Western Blot |
| Gambogic Acid | RPMI-8226 | Cleavage of PARP | Western Blot |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or its derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 490 nm or 570 nm using a microplate reader.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-JNK, JNK, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with the test compound, then wash with cold PBS and harvest.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[1]
-
Transfer the separated proteins to a membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with the test compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: AIGA-induced JNK/c-Jun signaling in melanoma cells.
References
The Impact of Isogambogic Acid on JNK and ATF2 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has garnered significant interest in preclinical cancer research for its pro-apoptotic and anti-tumorigenic properties. A key derivative, acetyl this compound (AIGA), has been identified as a potent modulator of critical intracellular signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and Activating Transcription Factor 2 (ATF2) pathways. This technical guide provides an in-depth analysis of the effects of this compound on these signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
Acetyl this compound has been shown to mimic the activity of ATF2-derived peptides, which are known to sensitize melanoma cells to apoptosis.[1][2] The primary mechanism involves a dual action: the activation of the JNK signaling pathway and the concurrent inhibition of ATF2 transcriptional activity.[1][2] This modulation of signaling is crucial for its cytotoxic effects in cancer cells, particularly melanoma, where the JNK/ATF2 axis plays a significant role in cell survival and proliferation.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of acetyl this compound (AIGA) in melanoma cell lines.
| Parameter | Cell Line | Compound | Concentration/IC50 | Effect | Reference |
| Cell Viability | SW1 (mouse melanoma) | AIGA | 1 µmol/L | Reduced viability to 10% | [1] |
| WM115 (human melanoma) | AIGA | 0.5 - 2 µmol/L | Reduced viability | [1] | |
| MEWO (human melanoma) | AIGA | 0.5 - 2 µmol/L | Reduced viability | [1] | |
| ATF2 Transcriptional Activity | SW1 (mouse melanoma) | AIGA | ~0.5 µmol/L | ~50% inhibition | [1] |
| JNK Phosphorylation | SW1 (mouse melanoma) | AIGA | Not specified | Induced phosphorylation | [1] |
| c-Jun Phosphorylation | SW1 (mouse melanoma) | AIGA | Not specified | Induced phosphorylation | [1] |
Note: While Western blot data confirms the induction of JNK and c-Jun phosphorylation by AIGA, specific quantitative fold-change data from these experiments are not provided in the primary literature.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach to its study, the following diagrams are provided.
Caption: this compound activates JNK, leading to apoptosis, while inhibiting ATF2 transcriptional activity.
Caption: Experimental workflow for investigating the effects of this compound on JNK/ATF2 signaling.
Detailed Experimental Protocols
Western Blotting for Phosphorylated JNK and ATF2
This protocol is designed to detect changes in the phosphorylation status of JNK and ATF2 in response to treatment with acetyl this compound.
a. Cell Lysis and Protein Extraction:
-
Culture melanoma cells (e.g., SW1) to 70-80% confluency.
-
Treat cells with desired concentrations of acetyl this compound for the specified duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, phospho-ATF2 (Thr71), and total ATF2 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
ATF2 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the effect of acetyl this compound on the transcriptional activity of ATF2 using a luciferase reporter construct.
a. Cell Transfection:
-
Seed melanoma cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a Jun2-luciferase reporter plasmid (containing ATF2 binding sites) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
b. Treatment and Luciferase Assay:
-
Twenty-four hours post-transfection, treat the cells with various concentrations of acetyl this compound for the desired time (e.g., 8 hours).
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity for each sample.
Cell Viability Assay (ATPlite Assay)
This assay determines the effect of acetyl this compound on cell viability by measuring intracellular ATP levels.
a. Cell Seeding and Treatment:
-
Seed melanoma cells in a 96-well white-walled plate at a suitable density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of acetyl this compound for 24-72 hours.
b. ATP Measurement:
-
Equilibrate the 96-well plate and the ATPlite 1step reagent to room temperature.
-
Add a volume of ATPlite 1step reagent equal to the volume of the cell culture medium in each well.
-
Shake the plate for 2 minutes on an orbital shaker to induce cell lysis and stabilize the ATP.
-
Measure the luminescence using a plate-reading luminometer. The luminescence signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Conclusion
This compound, particularly its acetylated form, demonstrates significant potential as an anti-cancer agent through its targeted modulation of the JNK and ATF2 signaling pathways. It effectively induces JNK activity while concurrently suppressing the transcriptional function of ATF2, a combination that leads to potent cytotoxic effects in melanoma cells.[1][2] The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and to explore its mechanism of action in greater detail. Further studies are warranted to obtain precise quantitative data on the dose-dependent phosphorylation of JNK and ATF2 to fully elucidate the signaling dynamics influenced by this promising natural compound.
References
Isogambogic Acid's Activation of the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid (IGA), a derivative of gambogic acid, has demonstrated significant anti-tumor activity, in part through the induction of endoplasmic reticulum (ER) stress and subsequent activation of the Unfolded Protein Response (UPR). This technical guide provides an in-depth overview of the molecular mechanisms by which IGA triggers the UPR, leading to apoptosis in cancer cells. It summarizes key quantitative data, outlines experimental protocols for studying these effects, and presents visual diagrams of the implicated signaling pathways to facilitate a deeper understanding for research and drug development applications.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the cellular proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3]
The UPR is mediated by three ER-resident transmembrane sensor proteins:
-
PERK (PKR-like ER kinase)[4]
-
IRE1α (Inositol-requiring enzyme 1α)[5]
-
ATF6 (Activating transcription factor 6)[6]
Under homeostatic conditions, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78).[1] Upon accumulation of unfolded proteins, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades.[2] The primary goal of the UPR is to restore proteostasis by attenuating protein synthesis, upregulating chaperone production, and enhancing ER-associated degradation (ERAD).[4][7] However, if ER stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response.[7]
This compound as a UPR Activator
This compound (IGA), a xanthonoid derived from the gamboge resin of Garcinia hanburyi, has been identified as a potent inducer of ER stress.[8][9] Evidence suggests that one of the primary mechanisms for this induction is its activity as an inhibitor of Heat Shock Protein 90 (Hsp90).[10][11][12] Hsp90 is a crucial molecular chaperone responsible for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling.[10][11] Inhibition of Hsp90 leads to the misfolding and degradation of these client proteins, contributing to the protein load in the ER and triggering the UPR.[10][13]
IGA-mediated UPR activation has been shown to engage all three sensor pathways, culminating in apoptosis in various cancer cell lines.[9][14]
Signaling Pathways Activated by this compound
The PERK Pathway
Upon activation, PERK dimerizes and autophosphorylates.[4] Its primary substrate is the eukaryotic initiation factor 2α (eIF2α).[15][16] Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER.[4] Paradoxically, it also promotes the selective translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[15][16] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][15] Studies show that treatment with gambogic acid derivatives leads to increased phosphorylation of eIF2α and elevated expression of ATF4 and CHOP.[14]
The IRE1α Pathway
IRE1α is the most conserved UPR sensor.[17] Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][18] This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces the potent transcription factor, spliced XBP1 (XBP1s).[9] XBP1s translocates to the nucleus and activates the transcription of genes involved in protein folding, ER expansion, and ERAD.[19] Gambogic acid has been shown to increase the levels of spliced XBP1 mRNA in treated cells.[9] Prolonged IRE1α activation can also lead to apoptosis through the recruitment of TRAF2 and subsequent activation of the JNK signaling pathway.[9][20]
The ATF6 Pathway
ATF6 is a transmembrane transcription factor that, upon ER stress, translocates from the ER to the Golgi apparatus.[6][21] In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its cytosolic N-terminal domain (ATF6f).[22][23] This active fragment moves to the nucleus to upregulate the expression of ER chaperones like BiP and GRP94, as well as XBP1.[6][17] The cleavage of ATF6 is a key indicator of its activation in response to ER stress inducers.[22]
Visualization of IGA-Induced UPR Signaling
The following diagrams illustrate the key signaling pathways and experimental logic related to IGA's effect on the UPR.
References
- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unfolded protein response: mechanisms and therapy of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wepub.org [wepub.org]
- 6. Selective activation of the transcription factor ATF6 mediates endoplasmic reticulum proliferation triggered by a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 8. Gambogic acid induces cell apoptosis through endoplasmic reticulum stress triggered inhibition of Akt signaling pathways in extranodal NK/T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induction associated with the ER stress response through up-regulation of JNK in HeLa cells by gambogic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gambogic acid inhibits Hsp90 and deregulates TNF-α/NF-κB in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gambogic Acid, a Natural Product Inhibitor of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hsp90 inhibitors induce the unfolded protein response in bovine and mice lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Gambogenic Acid Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway [frontiersin.org]
- 15. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IRE1α pathway: A potential bone metabolism mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wiseman.scripps.edu [wiseman.scripps.edu]
- 22. Apoptosis induction associated with the ER stress response through up-regulation of JNK in HeLa cells by gambogic acid [ouci.dntb.gov.ua]
- 23. The Unfolded Protein Response as a Guardian of the Secretory Pathway [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isogambogic Acid and Its Isomers
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Isogambogic acid, a notable anti-cancer agent. For clarity and scientific accuracy, this guide will focus on Gambogic acid (GBA) and its C2 epimer, epi-gambogic acid, which are often the subject of research and are sometimes referred to under the broader term of isogambogic acids. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound belongs to a class of natural products known as caged xanthones, which are characterized by a complex, polycyclic core structure. The primary compound of interest, Gambogic acid, is a major constituent of gamboge, a resin from the Garcinia hanburyi tree.[1]
The molecular structure consists of a xanthone (B1684191) core fused to a caged motif. Key functional groups include a carboxylic acid, a phenol (B47542), an α,β-unsaturated ketone, and several prenyl and methyl substituents. The IUPAC name for (-)-Gambogic Acid is (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid.[2]
Physicochemical Properties
The fundamental properties of Gambogic acid and its acetylated derivative are summarized in the table below.
| Property | Gambogic Acid | Acetyl this compound |
| Molecular Formula | C38H44O8 | C40H46O9 |
| Molecular Weight | 628.75 g/mol | 670.80 g/mol |
| PubChem CID | 9852185 | 6857789 |
| ChEMBL ID | Not specified | CHEMBL3039433 |
| InChIKey | GEZHEQNLKAOMCA-RRZNCOCZSA-N | REDMIYQFNIRTDF-AKZXAPPFSA-N |
Stereochemistry and Absolute Configuration
The intricate three-dimensional arrangement of atoms in Gambogic acid is crucial for its biological activity. The molecule possesses several stereogenic centers, leading to a specific absolute configuration.
Absolute Configuration of (-)-Gambogic Acid
The absolute configuration of (-)-Gambogic acid has been unambiguously determined through a combination of spectroscopic and crystallographic techniques.[1][3][4] The established configuration is 5R, 7S, 10aS, 13R, and 27S .[1] This was confirmed by comparing experimental and calculated electronic circular dichroism (ECD) data with that of a related compound, (-)-morellic acid.[1] The planar structure was initially elucidated via NMR and later confirmed by single-crystal X-ray diffraction.[1][3][4]
Epimerization at the C2 Position
Gambogic acid is known to be susceptible to stereochemical erosion, particularly at the C2 stereocenter.[5][6] This process, known as epimerization, results in the formation of its diastereomer, epi-gambogic acid (epi-GBA) .[5][6] This isomerization can be induced by heat and proceeds through an ortho-quinone methide intermediate.[5][6] Consequently, commercial sources of Gambogic acid are often contaminated with its C2 epimer.[5][6] Interestingly, studies have shown that both pure GBA and equilibrated mixtures of GBA and epi-GBA exhibit similar cytotoxic effects in cancer cell lines, suggesting that this particular stereochemical change may not significantly impact its bioactivity.[5][7]
Experimental Protocols for Structural Elucidation
The determination of the complex structure of this compound and its related isomers relies on a combination of modern analytical techniques.
Isolation and Purification
A multi-gram scale isolation procedure for Gambogic acid with high diastereomeric purity (>97%) has been developed.[5][7] The general workflow is as follows:
-
Extraction: Organic components, including GBA and epi-GBA, are extracted from the raw gamboge resin.[5][7]
-
Crystallization as Pyridinium (B92312) Salt: The extract is treated with pyridine. The pyridinium salt of Gambogic acid (GBA•pyr) is less soluble and crystallizes out, allowing for separation from epi-GBA and other impurities.[8] This step is often repeated to enhance purity.[8]
-
Acidification: The purified GBA•pyr salt is treated with an acid, such as aqueous HCl, to liberate the free Gambogic acid.[5][7]
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the planar structure and connectivity of the molecule.[1] Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to assign protons and carbons and to establish through-bond and through-space correlations, respectively.[1] The diastereomeric excess (d.e.) at the C2 position can be determined by 1H NMR, as the C6 phenol proton of GBA and epi-GBA resonate at slightly different chemical shifts (12.75 ppm vs. 12.76 ppm in CDCl3).[5]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.[6] Techniques such as electrospray ionization (ESI) are commonly used.[6]
X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its crystalline state.[9][10] This technique was instrumental in confirming the planar structure of Gambogic acid and is the gold standard for determining the absolute configuration of chiral molecules.[1][3][11] The process involves growing a high-quality single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map, from which the atomic positions can be determined.[10]
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1] The experimental ECD spectrum of the target molecule is compared with theoretically calculated spectra for possible stereoisomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[1][4]
Summary of Spectroscopic Data
The following table summarizes key spectroscopic data used in the characterization of Gambogic acid and its derivatives.
| Technique | Compound | Key Observations |
| 1H NMR | Gambogic Acid | The C6 phenol proton resonates at 12.75 ppm in CDCl3, which is distinct from its epimer.[5] |
| 1H NMR | epi-Gambogic Acid | The C6 phenol proton resonates at 12.76 ppm in CDCl3, allowing for diastereomeric ratio calculation.[5] |
| LC-MS | Acetyl this compound | Precursor Type: [M+Na]+; m/z: 693.3028.[12] |
Conclusion
The chemical structure and stereochemistry of this compound, primarily represented by Gambogic acid, have been rigorously established through extensive chemical and spectroscopic analysis. Its complex caged xanthone structure, with a defined absolute configuration of 5R, 7S, 10aS, 13R, and 27S, is a result of meticulous investigation using techniques such as NMR, mass spectrometry, X-ray crystallography, and electronic circular dichroism. The known propensity for epimerization at the C2 position to form epi-gambogic acid is a critical consideration for its isolation, handling, and pharmacological evaluation. This detailed understanding of its structure is paramount for the ongoing research and development of Gambogic acid as a potential therapeutic agent.
References
- 1. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic Acid | C38H44O8 | CID 9852185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute configuration of (-)-gambogic acid, an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl this compound | C40H46O9 | CID 6857789 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi, has garnered significant attention for its potent biological activities, particularly in the realms of oncology and immunology. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, therapeutic potential, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are compiled for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound is a derivative of gambogic acid, a well-known natural product with a history in traditional medicine. Recent preclinical research has highlighted this compound and its acetylated form as promising therapeutic candidates due to their cytotoxic effects on cancer cells and their anti-inflammatory properties. This guide will delve into the specifics of these biological activities, focusing on the underlying molecular mechanisms, including the induction of apoptosis and autophagy, and the modulation of critical signaling pathways such as NF-κB and STAT3.
Biological Activity of this compound
The primary biological activities of this compound and its analogs revolve around its anti-cancer and anti-inflammatory effects. These are mediated through a variety of mechanisms that often lead to cell cycle arrest, programmed cell death, and the suppression of inflammatory responses.
Anti-Cancer Activity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. Its anti-cancer activity is primarily attributed to the induction of apoptosis and autophagy.
-
Apoptosis Induction : Acetyl this compound has been shown to be a potent inducer of apoptosis in malignant cells, including melanoma and head and neck squamous cell carcinoma.[1] This is achieved through the activation of the unfolded protein response (UPR) pathway and the c-Jun NH2-terminal kinase (JNK) pathway.[1][2][3] Activation of JNK is crucial for the pro-apoptotic effects of acetyl this compound.[2][3] Studies have shown that treatment with this compound leads to the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly-ADP ribosyl polymerase (PARP), which are hallmark events of apoptosis.[4] Furthermore, it can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4]
-
Autophagy Induction : In some cancer cell types, such as non-small-cell lung carcinoma (NSCLC), this compound can induce apoptosis-independent autophagic cell death.[5] This process is mediated through the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[5]
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. This is largely achieved by inhibiting the activity of nuclear factor-κB (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[6][7][8] By suppressing the NF-κB signaling pathway, this compound can reduce the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukins (e.g., IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[6]
Therapeutic Potential
The multifaceted biological activities of this compound underscore its potential as a therapeutic agent for various diseases.
-
Oncology : Its ability to induce cell death in cancer cells, including those resistant to conventional therapies, makes it a promising candidate for cancer treatment.[9] For example, acetyl this compound has been shown to inhibit melanoma growth and reduce metastatic potential in preclinical mouse models.[1][2][3] Its unique mechanisms of action, such as the induction of autophagic cell death, may offer advantages in treating cancers with defective apoptosis machinery.[5]
-
Inflammatory Diseases : The potent anti-inflammatory effects of this compound suggest its utility in the treatment of chronic inflammatory disorders. By targeting the NF-κB pathway, it could potentially alleviate the symptoms and progression of diseases like rheumatoid arthritis, inflammatory bowel disease, and others where chronic inflammation plays a key role.[7]
Quantitative Data on Biological Activity
The following table summarizes the in vitro cytotoxicity of this compound and its derivatives across various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |
| Gambogic Acid Derivative 3 | Various | - | 0.24 - 1.09 | Not Specified |
| Acetyl this compound | SW1 | Melanoma | ~1.0 | 48 |
| Gambogic Acid | HCT116 | Colon Cancer | 1.24 | Not Specified |
| Gambogic Acid | SW-116 | Colorectal Cancer | 0.98 | 48 |
| Gambogic Acid | LOVO | Colorectal Cancer | 1.07 | 48 |
Data compiled from multiple sources.[1][10]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
JNK/c-Jun and ATF2 Pathway in Melanoma
In melanoma cells, acetyl this compound activates the JNK pathway, leading to the phosphorylation and activation of the transcription factor c-Jun.[2][3] Concurrently, it inhibits the transcriptional activity of activating transcription factor 2 (ATF2).[2][3] This dual action is critical for its ability to induce apoptosis in melanoma cells.[2][3]
Akt/mTOR Pathway in NSCLC
This compound induces autophagy in non-small-cell lung cancer cells by inhibiting the Akt/mTOR signaling pathway.[5] This inhibition leads to the de-repression of autophagy-related genes and the initiation of autophagic cell death.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway. This prevents the transcription of pro-inflammatory genes.
Experimental Protocols
This section provides an overview of standard protocols used to assess the biological activity of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the cytotoxic effects of a compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
-
Trypan Blue Exclusion Assay :
-
Treat cells with this compound as described above.
-
Harvest the cells and resuspend them in a small volume of medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[11]
-
-
Lactate Dehydrogenase (LDH) Release Assay :
-
Culture cells in a 96-well plate and treat with this compound.
-
After incubation, collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.
-
Measure the amount of formazan produced by reading the absorbance at 490 nm.[12]
-
Apoptosis Assays
These methods are used to confirm that cell death is occurring via apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining :
-
Treat cells with this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.[4]
-
-
Caspase Activity Assay :
-
Treat and harvest cells as previously described.
-
Lyse the cells to release cellular proteins.
-
Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) conjugated to a fluorophore or chromophore.
-
Incubate to allow the caspase to cleave the substrate.
-
Measure the resulting fluorescent or colorimetric signal.
-
Western Blotting
Western blotting is used to detect and quantify specific proteins to understand the effect of this compound on signaling pathways.[13][14][15][16][17]
-
Sample Preparation : Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Gel Electrophoresis : Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging : Visualize the protein bands using an imaging system.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant promise as multi-target agents for the treatment of cancer and inflammatory diseases. Their ability to induce various forms of programmed cell death and modulate key signaling pathways provides a strong rationale for further development. Future research should focus on in vivo efficacy and safety profiling, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to guide clinical application. Furthermore, medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of this compound could lead to the development of novel and effective therapeutics.
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. nacalai.com [nacalai.com]
- 15. youtube.com [youtube.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. cdn.hellobio.com [cdn.hellobio.com]
The Dawn of Isogambogic Acid: A Technical Guide to its Early Discovery and Characterization
For Immediate Release
This technical guide provides a comprehensive overview of the initial discovery, isolation, and characterization of Isogambogic acid, a prenylated xanthone (B1684191) that has since garnered interest in the scientific community for its biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational studies that first brought this natural product to light.
Introduction
This compound, a member of the caged polyprenylated xanthone family, was first introduced to the scientific community in 1993. Isolated from the dried latex of the tree Garcinia hanburyi, this compound was identified as a novel natural product alongside its congener, isomorellinol.[1] The initial research laid the groundwork for understanding its chemical nature and preliminary biological effects, paving the way for future investigations into its potential therapeutic applications.
Discovery and Isolation
The inaugural report of this compound was the result of phytochemical investigation of Garcinia hanburyi, a plant with a history in traditional medicine. The isolation process, as detailed in the seminal 1993 publication by Lin et al., involved the extraction of the dried latex of the plant, followed by chromatographic separation to yield the pure compound.[1]
Experimental Protocol: Isolation of this compound
The following is a generalized protocol based on the methodologies for isolating xanthones from Garcinia species:
-
Extraction: The dried latex of Garcinia hanburyi is subjected to solvent extraction, typically using a non-polar solvent such as hexane, followed by a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) to partition the compounds based on polarity.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.
-
Elution: A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Chemical Characterization and Structural Elucidation
The determination of the chemical structure and stereochemistry of this compound was a pivotal aspect of its initial characterization. This was achieved through a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₈H₄₄O₈ |
| Molecular Weight | 628.75 g/mol |
| Appearance | Yellowish solid |
| Class | Caged Polyprenylated Xanthone |
Spectroscopic Data
Table 1: Key Spectroscopic Techniques Used in the Structural Elucidation of this compound
| Technique | Purpose |
| ¹H NMR | Determination of proton environments and their multiplicities. |
| ¹³C NMR | Determination of the number and types of carbon atoms. |
| COSY | Correlation Spectroscopy; to identify proton-proton couplings. |
| ROESY | Rotating-frame Overhauser Effect Spectroscopy; to determine through-space proton proximities for stereochemical assignment. |
| HMQC | Heteronuclear Multiple Quantum Coherence; to correlate protons with their directly attached carbons. |
| HMBC | Heteronuclear Multiple Bond Correlation; to establish long-range correlations between protons and carbons, aiding in piecing together the molecular fragments. |
| Mass Spectrometry | To determine the molecular weight and elemental composition. |
Early Biological Activity
The initial investigation into the biological properties of this compound revealed its cytotoxic potential. The compound was evaluated for its activity against human cancer cell lines.
Cytotoxicity
This compound demonstrated cytotoxic activity against the human oral epidermoid carcinoma (KB) cell line and its drug-resistant counterpart (KB-V1).[1] This early finding highlighted the potential of this natural product as a starting point for anticancer drug discovery.
Table 2: Cytotoxicity of this compound
| Cell Line | ED₅₀ (µg/mL) |
| KB | 2.3[2] |
| KB-V1 (drug-resistant) | 3.1[2] |
Experimental Protocol: Cytotoxicity Assay
The cytotoxicity was likely determined using a standard in vitro assay, such as the MTT or SRB assay. A general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: A viability reagent (e.g., MTT) is added to the wells. The conversion of the reagent by viable cells into a colored product is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the ED₅₀ (effective dose for 50% inhibition) is determined.
Conclusion
The early discovery and characterization of this compound in 1993 marked the entry of a new bioactive natural product into the scientific literature. The initial studies successfully established its chemical structure and demonstrated its cytotoxic properties. This foundational work has provided the basis for all subsequent research on this compound and its derivatives, highlighting the importance of natural product discovery in the quest for new therapeutic agents. Further research is warranted to fully elucidate its mechanism of action and explore its potential in various disease models.
References
Isogambogic Acid: A Technical Guide to its Modulation of Heat Shock Protein 90
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. This has positioned Hsp90 as a prime target for cancer therapy. Isogambogic acid, a natural product derived from the resin of Garcinia hanburyi trees, has emerged as a noteworthy modulator of Hsp90.[1][2] This technical guide provides an in-depth analysis of this compound's interaction with Hsp90, detailing its mechanism of action, effects on Hsp90's client proteins, and the signaling pathways it perturbs. This document also furnishes detailed protocols for key experimental assays and presents quantitative data in a structured format to facilitate research and development efforts in this area.
Mechanism of Action of this compound on Hsp90
This compound, often referred to as gambogic acid in the literature, exhibits a unique mechanism of Hsp90 inhibition. Unlike many well-characterized Hsp90 inhibitors that competitively bind to the N-terminal ATP-binding pocket, this compound interacts with Hsp90 at a distinct site.
Binding Site: Surface plasmon resonance spectroscopy has indicated that this compound binds to the N-terminal domain of Hsp90 with a low micromolar dissociation constant (Kd).[1][3] However, this binding is not competitive with the ATP-competitive inhibitor geldanamycin, suggesting a different binding locus within the N-terminal domain.[1][3] Furthermore, compelling evidence suggests an isoform-specific interaction, with this compound binding to a unique pocket in the middle domain of Hsp90β.[4][5][6] This isoform selectivity presents an exciting avenue for the development of more targeted Hsp90-based therapeutics.
Inhibition of ATPase Activity: this compound acts as a noncompetitive inhibitor of Hsp90's ATPase activity.[7] This inhibition disrupts the chaperone's conformational cycle, which is essential for the proper folding, maturation, and stability of its client proteins.
Disruption of Co-chaperone and Client Protein Interactions: A key aspect of this compound's mechanism is its ability to disrupt the interaction of Hsp90 with its co-chaperones and client proteins. It has been shown to disrupt the interaction of Hsp90 with Hsp70 and the kinase-specific co-chaperone Cdc37.[1][3] This disruption hinders the maturation of Hsp90-dependent kinases.[1][3] Additionally, this compound can disrupt the complex between Hsp90 and the heat shock transcription factor 1 (HSF1), a key regulator of the heat shock response.[8]
Quantitative Data: Binding Affinity and Inhibitory Concentrations
The following table summarizes the quantitative data for the interaction of this compound (gambogic acid) with Hsp90 and its effects on cancer cell lines.
| Parameter | Value | Hsp90 Domain/Isoform | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | Low micromolar | N-terminal Domain | - | [1][3] |
| IC50 (Luciferase Refolding) | ~0.2 µM | - | Rabbit Reticulocyte Lysate | [9] |
| IC50 (Cell Viability) | Submicromolar | - | MBA-MB-231 | [10] |
| IC50 (Cell Viability) | 0.64 µM | - | 4T1 | [10] |
| IC50 (Cell Viability) | < 1.59 µM | - | MDA-MB-231 | [10] |
| IC50 (Antiproliferative) | Correlated with Kd | - | HeLa, MCF7, SK-Br3 | [1] |
Effects on Hsp90 Client Proteins and Signaling Pathways
The inhibition of Hsp90 by this compound leads to the degradation of a wide range of Hsp90 client proteins, many of which are critical oncoproteins. This degradation subsequently impacts multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Client Protein Degradation: Treatment of cancer cells with this compound results in the dose-dependent degradation of key Hsp90 client proteins, including:
-
Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.[1][7]
-
Raf-1: A MAP kinase kinase kinase involved in the MAPK/ERK signaling pathway that regulates cell growth and differentiation.[1]
-
Her2 (ErbB2): A receptor tyrosine kinase that is overexpressed in certain types of breast cancer.[1]
-
IKK: IκB kinase, a key regulator of the NF-κB signaling pathway.[7]
The degradation of these client proteins is a hallmark of Hsp90 inhibition and contributes significantly to the anti-cancer properties of this compound.[1]
Modulation of Signaling Pathways:
-
TNF-α/NF-κB Pathway: this compound has been shown to suppress the activation of the TNF-α/NF-κB signaling pathway.[7] This pathway is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.[7]
-
Induction of Heat Shock Response: Interestingly, like many Hsp90 inhibitors, this compound can induce a heat shock response (HSR).[8] This is characterized by the increased expression of heat shock proteins, including Hsp70 and Hsp90 itself.[1] The induction of the HSR is mediated by the dissociation of HSF1 from the Hsp90 complex.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with Hsp90.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90.
Materials:
-
Purified recombinant Hsp90 protein
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle.
-
Add purified Hsp90 protein to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Client Protein Degradation Assay (Western Blot)
This protocol outlines the steps to analyze the degradation of Hsp90 client proteins in cancer cell lines after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SK-Br3)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against client proteins (e.g., anti-Akt, anti-Raf-1, anti-Her2) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture dishes and allow them to attach.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Quantify the band intensities to determine the extent of client protein degradation.
Hsp90 Binding Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the binding kinetics and affinity between this compound and Hsp90 in real-time.
Materials:
-
SPR instrument and sensor chips
-
Purified recombinant Hsp90 protein (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Immobilize the purified Hsp90 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor chip surface between injections.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound's inhibition of Hsp90.
Experimental Workflow: Client Protein Degradation
Caption: Workflow for analyzing Hsp90 client protein degradation via Western Blot.
Experimental Workflow: Hsp90 ATPase Activity Assay
Caption: Workflow for the Hsp90 ATPase activity assay using the Malachite Green method.
Conclusion
This compound represents a compelling natural product inhibitor of Hsp90 with a distinct mechanism of action. Its ability to noncompetitively inhibit Hsp90's ATPase activity and potentially target a specific isoform (Hsp90β) opens new avenues for the development of selective anti-cancer therapeutics. The consequent degradation of key oncoproteins and disruption of critical signaling pathways underscore its therapeutic potential. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this compound as a modulator of Hsp90. Further investigation into its isoform specificity and in vivo efficacy is warranted to fully realize its clinical promise.
References
- 1. Gambogic Acid, a Natural Product Inhibitor of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid identifies an isoform-specific druggable pocket in the middle domain of Hsp90β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid, a natural product inhibitor of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gambogic acid identifies an isoform-specific druggable pocket in the middle domain of Hsp90β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid inhibits Hsp90 and deregulates TNF-α/NF-κB in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
A Technical Guide to the Polypharmacology of Isogambogic Acid in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid is a polyprenylated xanthone (B1684191) natural product derived from the resin of the Garcinia hanburyi tree.[1][2] In the landscape of modern drug discovery, the concept of polypharmacology—designing single chemical entities that modulate multiple biological targets—is gaining significant traction as a strategy to combat complex multifactorial diseases like cancer.[3][4][5] Unlike single-target agents, polypharmacological compounds can address the robustness and redundancy of biological networks, potentially leading to enhanced efficacy and a lower likelihood of drug resistance.[3] this compound and its parent compound, gambogic acid, have emerged as potent anticancer agents in preclinical studies, exhibiting a remarkable ability to interact with a diverse array of molecular targets and disrupt multiple oncogenic signaling pathways simultaneously.[1][6][7]
This technical guide provides an in-depth overview of the polypharmacological profile of this compound in preclinical models. It consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the complex signaling networks modulated by this promising compound.
Molecular Mechanisms and Signaling Pathways
This compound exerts its potent anti-tumor effects by engaging multiple cellular targets, leading to the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.[2][8] The following sections detail the key signaling pathways perturbed by this compound.
JNK/c-Jun Pathway and ATF2 Inhibition
In melanoma, this compound has been shown to mimic the activity of activating transcription factor 2 (ATF2)-derived peptides.[8][9] It inhibits the transcriptional activity of ATF2, a factor associated with poor prognosis and resistance to apoptosis in melanoma.[8] Concurrently, it activates the c-Jun N-terminal kinase (JNK) pathway, leading to increased transcriptional activity of c-Jun.[8][10] This dual action—inhibiting a pro-survival factor (ATF2) while activating a pro-apoptotic pathway (JNK/c-Jun)—is crucial for its ability to induce cell death in melanoma cells.[8][9] The pro-apoptotic effect is dependent on JNK activity.[8][10]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis. Gambogic acid, the parent compound of this compound, is a potent inhibitor of the NF-κB pathway.[11] It has been shown to suppress NF-κB activation induced by various carcinogens and inflammatory agents.[11] This inhibition occurs through the suppression of IκB kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[1][11] By keeping NF-κB sequestered in the cytoplasm, this compound blocks the transcription of numerous NF-κB target genes involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL, IAPs), proliferation (e.g., cyclin D1), and invasion (e.g., MMP-9).[11]
References
- 1. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Polypharmacology: new drugs in 2023–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AI for targeted polypharmacology: The next frontier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New targets for the antitumor activity of gambogic acid in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 11. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isogambogic Acid In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties in preclinical studies. Its mechanism of action involves the induction of apoptosis and autophagy through the modulation of key cellular signaling pathways. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for determining cell viability. The protocol is applicable to various cancer cell lines and is intended to guide researchers in the consistent and reliable evaluation of this compound's therapeutic potential.
Data Presentation: IC50 Values of this compound and Related Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its acetylated form in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Acetyl this compound | SW1 | Melanoma | ~1.0 |
| This compound | U87 | Glioma | Not specified |
| This compound | U251 | Glioma | Not specified |
| Related Compound 1 | HTB-26 | Breast Cancer | 10 - 50 µM |
| Related Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 µM |
| Related Compound 1 | HepG2 | Liver Cancer | 10 - 50 µM |
| Related Compound 2 | HCT116 | Colorectal Cancer | 0.34 µM |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell seeding density, treatment duration, and the specific assay used. The data presented here is a compilation from multiple sources for comparative purposes.[1][2][3]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Culture and Seeding
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the selected cancer cell line in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2 until the cells reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using an appropriate volume of Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 5,000 to 10,000 cells per well, which should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and recovery.
This compound Treatment
Materials:
-
This compound stock solution (from section 1)
-
Complete cell culture medium
Protocol:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a wide range of concentrations initially to determine the IC50 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control group, which consists of cells treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the medium from the wells of the 96-well plate containing the seeded cells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Protocol:
-
Following the treatment period, carefully remove the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well, including the blank controls.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Visualization of Experimental Workflow and Signaling Pathways
Discussion of Signaling Pathways
This compound exerts its cytotoxic effects through the modulation of several critical signaling pathways, often in a cell-type-specific manner.
-
JNK/ATF2 Pathway in Melanoma: In melanoma cells, this compound has been shown to inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2).[4][5] This inhibition relieves the suppression of the c-Jun N-terminal Kinase (JNK) pathway, leading to JNK activation.[4][5] Activated JNK then phosphorylates and activates c-Jun, a key transcription factor that promotes the expression of pro-apoptotic genes, ultimately leading to programmed cell death.[4][5]
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival and proliferation, and its constitutive activation is a hallmark of many cancers. This compound has been reported to inhibit the NF-κB signaling cascade. This inhibition is thought to occur, at least in part, through the suppression of IκB Kinase (IKK) activity.[6] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the active p65/p50 NF-κB dimer to the nucleus is blocked, preventing the transcription of pro-survival genes.
-
AMPK/mTOR Pathway in Glioma: In glioma cells, this compound has been found to induce autophagic cell death through the activation of the AMP-activated protein kinase (AMPK) pathway.[7] this compound-induced cellular stress, likely leading to an increased AMP/ATP ratio, activates upstream kinases such as Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4][7] These kinases then phosphorylate and activate AMPK. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.[7] The inhibition of mTOR unleashes the autophagic process, which in this context, contributes to apoptotic cell death.[7]
These signaling pathways highlight the multifaceted mechanism of action of this compound and provide a rationale for its potential as a broad-spectrum anti-cancer agent. Further research is warranted to fully elucidate the intricate molecular interactions and to explore the therapeutic efficacy of this compound in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation of AMP-activated protein kinase by upstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isogambogic Acid in Melanoma Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Isogambogic Acid and its derivatives, such as Acetyl this compound (AIGA), in preclinical melanoma research, specifically focusing on xenograft mouse models. This compound, a polyprenylated xanthone, has demonstrated significant anti-melanoma properties by inducing apoptosis and inhibiting tumor growth and metastasis.
Introduction
Melanoma remains a highly aggressive form of skin cancer with a notable resistance to conventional therapies. Recent research has identified natural compounds that can sensitize melanoma cells to apoptosis and curtail their metastatic potential. Acetyl this compound (AIGA) has emerged as a promising small molecule that mimics the pro-apoptotic activities of activating transcription factor 2 (ATF2)-driven peptides.[1][2] AIGA effectively induces cell death in both human and mouse melanoma cell lines and has been shown to inhibit tumor growth in vivo.[1]
Mechanism of Action
Acetyl this compound exerts its anti-melanoma effects through a multi-faceted mechanism primarily involving the modulation of key signaling pathways.
-
Inhibition of ATF2 Transcriptional Activity: AIGA efficiently inhibits the transcriptional activities of ATF2, a factor implicated in melanoma development and maintenance.[1][2]
-
Activation of JNK/c-Jun Pathway: The compound activates c-Jun NH2-terminal kinase (JNK) and enhances the transcriptional activity of c-Jun.[1][2] This activation of the JNK pathway is crucial for its ability to reduce the viability of melanoma cells.[1]
-
Induction of Apoptosis: By modulating the ATF2 and JNK pathways, AIGA effectively sensitizes melanoma cells to apoptosis.[1][2]
Below is a diagram illustrating the proposed signaling pathway of Acetyl this compound in melanoma cells.
Data Presentation
The efficacy of Acetyl this compound has been evaluated in various melanoma cell lines. The following tables summarize the quantitative data from in vitro cell viability assays.
Table 1: Effect of Acetyl this compound on Mouse Melanoma (SW1) Cell Viability
| Concentration (µmol/L) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 10 |
Data extracted from studies on SW1 mouse melanoma cells.[1]
Table 2: Effect of Acetyl this compound on Human Melanoma Cell Viability
| Cell Line | Concentration Range (µmol/L) for Reduced Viability |
| WM115 | 0.5 - 2 |
| MEWO | 0.5 - 2 |
Data extracted from studies on human melanoma cell lines.[1]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of Acetyl this compound on melanoma cells.
Materials:
-
Melanoma cell lines (e.g., SW1, WM115, MEWO)
-
DMEM or RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Antibiotics (Penicillin/Streptomycin)
-
Acetyl this compound (AIGA)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Culture: Maintain mouse melanoma (SW1) and human melanoma (LU1205) cells in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics.[1] Culture human melanoma cell lines MEWO and WM115 in RPMI 1640 with 10% FBS and antibiotics.[1]
-
Cell Seeding: Seed melanoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of AIGA in the appropriate culture medium. Replace the existing medium with the AIGA-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Melanoma Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing and treating melanoma xenografts in mice to evaluate the in vivo efficacy of Acetyl this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human melanoma cells (e.g., SW1)
-
Matrigel (optional)
-
Acetyl this compound (AIGA)
-
Vehicle solution
-
Calipers for tumor measurement
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture SW1 human melanoma cells as described in the in vitro protocol.[1] Harvest the cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel, to the desired concentration.
-
Xenograft Implantation: Subcutaneously inject the melanoma cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the Acetyl this compound formulation for in vivo administration. While specific dosages for AIGA in melanoma models are not detailed in the provided search results, a related compound, ICA, was administered at 2.5 mg/mouse.[3] The route of administration (e.g., intraperitoneal, oral gavage) and treatment schedule should be optimized based on preliminary studies. Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue treatment until the tumors in the control group reach the predetermined endpoint. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting). For metastasis studies, lungs can be harvested to count metastatic nodules.[1]
Conclusion
Acetyl this compound demonstrates significant potential as an anti-melanoma therapeutic agent.[1][2] The protocols and data presented here provide a foundation for researchers to further investigate its efficacy and mechanism of action in preclinical melanoma models. Careful optimization of dosage and treatment schedules will be crucial for translating these promising preclinical findings into clinical applications.
References
Application Notes and Protocols for High-Throughput Screening of Isogambogic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid (IGA), a caged xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has garnered significant interest in drug discovery due to its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. These biological activities are attributed to its ability to modulate multiple key signaling pathways implicated in cancer and other diseases. The unique chemical scaffold of IGA presents a promising starting point for the development of novel therapeutics with improved efficacy and safety profiles. High-throughput screening (HTS) of IGA analogues is a critical step in identifying lead compounds with enhanced biological activity and drug-like properties.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting HTS campaigns to identify and characterize novel IGA analogues. The protocols are designed for researchers in both academic and industrial settings engaged in drug discovery and development.
Target Signaling Pathways of this compound and its Analogues
IGA and its parent compound, gambogic acid (GA), exert their biological effects by targeting several critical cellular signaling pathways. Understanding these pathways is essential for designing relevant HTS assays. The primary pathways modulated by IGA and its analogues include:
-
NF-κB Signaling Pathway: IGA has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, cell survival, and immune responses.[1] This inhibition is often mediated through the suppression of IκB kinase (IKK) activity.[2]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. IGA has been demonstrated to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2]
-
AMPK/mTOR Signaling Pathway: this compound has been found to induce autophagic cell death in glioma cells through the activation of the AMPK-mTOR signaling pathway.[3]
-
JNK Signaling Pathway: Acetyl this compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and cellular stress responses.[4][5]
Quantitative Data for this compound Analogues
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound analogues and related compounds against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Acetyl this compound | SW1 (Melanoma) | Cell Viability | ~0.5 | [4] |
| Gambogic Acid | T47D (Breast Cancer) | Caspase Activation | 0.78 | [6] |
| Gambogic Acid Derivative 4 | BGC-823 (Gastric Carcinoma) | MTT Assay | Not specified, but potent | [7] |
| Gambogic Acid Derivative 6 | Multiple Cancer Cell Lines | MTT Assay | Potent activity | [8] |
| Gambogic Acid Derivative 3a | Bel-7402 (Hepatocellular Carcinoma) | Cytotoxicity | 0.59 | |
| Gambogic Acid Derivative 3e | Bel-7402 (Hepatocellular Carcinoma) | Cytotoxicity | 0.045 | |
| Gambogic Acid Derivative 3f | Bel-7402 (Hepatocellular Carcinoma) | Cytotoxicity | 0.23 | |
| Gambogic Acid Derivative 3a | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.94 | |
| Gambogic Acid Derivative 3e | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.067 | |
| Gambogic Acid Derivative 3f | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.41 |
Experimental Protocols
This section provides detailed protocols for key HTS assays to evaluate the activity of this compound analogues.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a primary screening method to assess the effect of IGA analogues on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., SW1, T47D, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the IGA analogues in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
NF-κB Activation Assay (Reporter Gene Assay)
This assay is used to screen for IGA analogues that inhibit the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound analogues dissolved in DMSO
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of IGA analogues for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percentage of inhibition of NF-κB activation for each compound.
Caspase-3/7 Activation Assay (Apoptosis Assay)
This assay identifies IGA analogues that induce apoptosis through the activation of executioner caspases.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogues dissolved in DMSO
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
96-well white microplates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with IGA analogues as described in the MTT assay protocol. Incubate for 24-48 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the caspase-3/7 activity. Calculate the fold-increase in caspase activity compared to the vehicle control.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound analogues.
Experimental Workflow
Caption: A typical HTS workflow for the discovery of this compound analogues.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Isogambogic Acid Treatment in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a significant global health challenge, with a pressing need for novel therapeutic strategies. Isogambogic acid, a polyprenylated xanthone (B1684191) natural product, and its derivatives have emerged as promising anti-cancer agents. These compounds have demonstrated the ability to induce cell death and inhibit tumor growth in various cancer models, including HNSCC. This document provides a detailed overview of the application of this compound and its analogs in HNSCC cell lines, summarizing key quantitative data and providing comprehensive experimental protocols. The information presented is intended to guide researchers in the evaluation and development of this compound-based therapies for HNSCC.
Mechanism of Action
This compound and its derivatives exert their anti-neoplastic effects in HNSCC through multiple mechanisms. A key pathway involves the induction of the Unfolded Protein Response (UPR), an endoplasmic reticulum (ER) stress-mediated process that can lead to apoptosis.[1][2] In human papillomavirus-positive (HPV+) HNSCC, derivatives of gambogic acid have been shown to inhibit the viral oncoprotein E6. This inhibition restores the tumor suppressor functions of p53 and the pro-apoptotic protein caspase 8, sensitizing the cancer cells to apoptosis. Furthermore, these compounds can modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound analogs in HNSCC and related squamous cell carcinoma cell lines.
Table 1: IC50 Values of this compound Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Gambogic Acid | TE-1 (ESCC) | CCK-8 | 5.3 (36h) | [3] |
| Gambogic Acid | E6-Caspase 8 Binding | AlphaScreen | 1.9 | [4] |
| Gambogic Acid | E6-E6AP Binding | AlphaScreen | 1.7 | [4] |
Note: ESCC (Esophageal Squamous Cell Carcinoma) is presented as a related cancer type. Data for this compound in HNSCC cell lines is limited; therefore, data for the closely related gambogic acid is provided.
Table 2: Apoptosis Induction by this compound Analogs
| Compound | Cell Line | Assay | Concentration (µg/ml) | Apoptosis Rate (%) | Reference |
| Gambogic Acid | TE-1 (ESCC) | TUNEL | 4 | 11.2 | [3] |
| Gambogic Acid | TE-1 (ESCC) | TUNEL | 6 | ~20 | [3] |
| Gambogic Acid | TE-1 (ESCC) | TUNEL | 8 | ~30 | [3] |
| Gambogic Acid | TE-1 (ESCC) | TUNEL | 10 | 42.6 | [3] |
| 30-hydroxygambogic acid (GA-OH) | HPV+ HNSCC Cell Lines | Caspase 3/7 Activity | 0.75 µM | Increased activity | [4] |
Note: Quantitative apoptosis rates for HNSCC cell lines treated with this compound were not available in the reviewed literature. Data from a related squamous cell carcinoma and qualitative data for an analog are presented.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound derivatives and a general workflow for evaluating their efficacy in HNSCC cell lines.
Caption: Signaling pathways modulated by this compound in HNSCC.
Caption: Experimental workflow for evaluating this compound in HNSCC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include vehicle-treated wells as a control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Seed HNSCC cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
-
Cell Preparation: Culture and treat HNSCC cells with this compound as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its analogs represent a promising class of compounds for the treatment of HNSCC. Their ability to induce apoptosis through mechanisms such as UPR activation and inhibition of oncogenic viral proteins provides a strong rationale for further investigation. The protocols and data presented herein offer a framework for researchers to explore the therapeutic potential of these molecules in HNSCC, with the ultimate goal of developing more effective cancer therapies. Further studies are warranted to obtain more specific quantitative data for this compound in a broader range of HNSCC cell lines and to validate these in vitro findings in preclinical in vivo models.
References
- 1. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 2. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 3. Apoptotic effect of gambogic acid in esophageal squamous cell carcinoma cells via suppression of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated JNK (p-JNK) Following Isogambogic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi, has demonstrated a range of biological activities, including anti-cancer properties. One of its mechanisms of action involves the induction of cellular stress and apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) cascades, plays a crucial role in cellular responses to various stress stimuli. Activation of this pathway involves the dual phosphorylation of JNK at threonine 183 (Thr183) and tyrosine 185 (Tyr185). This phosphorylation event is a key indicator of JNK pathway activation and can be reliably detected and quantified using Western blot analysis.
These application notes provide a comprehensive protocol for the analysis of JNK phosphorylation at Thr183/Tyr185 in response to this compound treatment, enabling researchers to investigate its mechanism of action and efficacy in relevant cell models.
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical time-course experiment analyzing the effect of this compound on p-JNK levels in a cancer cell line (e.g., melanoma cells). This data is representative of the expected outcome based on published literature and serves as a template for data presentation.[1]
| Treatment Time (hours) | This compound (µM) | Fold Change in p-JNK/Total JNK Ratio (Normalized to Control) |
| 0 (Control) | 0 | 1.0 |
| 6 | 5 | 2.5 |
| 12 | 5 | 4.8 |
| 24 | 5 | 3.2 |
| 48 | 5 | 1.5 |
Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade. Upon stimulation by cellular stress, such as that induced by this compound, a series of upstream kinases (MAPKKKs and MAPKKs) are activated, culminating in the phosphorylation of JNK. Activated, phosphorylated JNK (p-JNK) then translocates to the nucleus to phosphorylate and activate transcription factors, such as c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell differentiation.
Caption: JNK Signaling Pathway Activation by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to determine p-JNK levels after this compound treatment.
Caption: Western Blot Workflow for p-JNK Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., melanoma, lung, or colon cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Once cells have reached the desired confluency, replace the old media with fresh media containing the desired final concentration of this compound (e.g., 0, 1, 5, 10 µM for a dose-response experiment) or treat for various time points (e.g., 0, 6, 12, 24, 48 hours for a time-course experiment).
-
Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration).
-
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-JNK (Thr183/Tyr185) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
For total JNK and a loading control (e.g., β-actin or GAPDH), separate membranes should be run in parallel or the same membrane can be stripped and re-probed.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-JNK band intensity to the total JNK band intensity for each sample.
-
Further normalize the p-JNK/total JNK ratio to the loading control to account for any loading inaccuracies.
-
Express the results as a fold change relative to the untreated control.
-
References
Application Note and Protocol: Luciferase Reporter Assay for Determining the Effect of Isogambogic Acid on ATF2 Transcriptional Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Activating Transcription Factor 2 (ATF2) is a key transcription factor involved in cellular responses to stress, and its dysregulation is implicated in various diseases, including cancer.[1][2] ATF2's transcriptional activity is modulated by the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] Isogambogic acid, a natural xanthonoid, and its derivatives have been identified as potential therapeutic agents that can modulate these pathways. Specifically, acetyl this compound has been shown to inhibit the transcriptional activity of ATF2, leading to apoptosis in melanoma cells.[3][4]
This document provides a detailed protocol for a luciferase reporter assay to quantify the inhibitory effect of this compound on ATF2 transcriptional activity. This assay is a robust and sensitive method for screening and characterizing compounds that target the ATF2 signaling pathway.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATF2 signaling pathway and the experimental workflow of the luciferase reporter assay.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of acetyl this compound on melanoma cell viability and c-Jun transcriptional activity, which are downstream consequences of ATF2 inhibition.[7]
| Compound | Concentration (µM) | Effect on SW1 Melanoma Cell Viability (% of control) | c-Jun Transcriptional Activity (Fold Induction) |
| Acetyl this compound | 0.1 | ~60% | Significant induction |
| Acetyl this compound | 1.0 | ~10% | Strong induction |
| Control (Vehicle) | - | 100% | 1.0 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human melanoma cell line (e.g., A375) or other suitable cell line with a responsive JNK/p38 pathway.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
ATF2 luciferase reporter plasmid (containing ATF2 response elements upstream of the firefly luciferase gene).
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization).
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
This compound: Stock solution in DMSO.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Luminometer: Plate-reading luminometer.
-
Other: 96-well white, clear-bottom tissue culture plates, sterile PBS, DMSO.
Protocol
1. Cell Seeding (Day 1):
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
2. Transfection (Day 2):
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes:
-
100 ng of ATF2 luciferase reporter plasmid.
-
10 ng of Renilla luciferase control plasmid.
-
Transfection reagent in serum-free medium.
-
-
Remove the culture medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection mix with fresh, complete culture medium.
-
Incubate overnight.
3. This compound Treatment (Day 3):
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 16-24 hours at 37°C.
4. Luciferase Assay (Day 4):
-
Equilibrate the 96-well plate and luciferase assay reagents to room temperature.
-
Wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well.
-
Immediately measure the firely luminescence using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well.
-
Measure the Renilla luminescence.
5. Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Determine the percentage of ATF2 transcriptional activity inhibition by comparing the normalized luciferase activity of the this compound-treated wells to the vehicle-treated control wells using the following formula: % Inhibition = (1 - (Normalized value of treated sample / Normalized value of control)) * 100
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Discussion
This luciferase reporter assay provides a quantitative method to assess the inhibitory effect of this compound on ATF2 transcriptional activity. The results can be used to determine the potency of the compound and to elucidate its mechanism of action. It is important to include appropriate controls, such as a vehicle control and a positive control (if available), to ensure the validity of the results. Further experiments, such as Western blotting for phosphorylated ATF2, can be performed to confirm the findings of the reporter assay. This protocol can be adapted for high-throughput screening of other potential inhibitors of the ATF2 signaling pathway.
References
- 1. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATF2, a paradigm of the multifaceted regulation of transcription factors in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid decreases ATF-2 phosphorylation and sensitizes melanoma cells to taxol-mediated growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional switch by activating transcription factor 2-derived peptide sensitizes melanoma cells to apoptosis and inhibits their tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid: A Potent Inducer of G2/M Phase Arrest in Cancer Cells - Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the gamboge resin of the Garcinia hanburyi tree, has garnered significant interest in oncological research. As a member of the gambogic acid family of compounds, it exhibits potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. A key mechanism underlying its anti-cancer effects is the induction of cell cycle arrest at the G2/M transition, thereby preventing mitotic entry and subsequent cell division.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of this compound to induce G2/M phase arrest in cancer cells. While specific quantitative data for this compound is emerging, the information presented here is substantially based on studies of the closely related and well-characterized compounds, gambogic acid and acetyl this compound, which are expected to share a highly similar mechanism of action. It has been noted that acetyl this compound induces G2-M phase arrest in the human gastric carcinoma cell line BGC-823[1].
Mechanism of Action: G2/M Phase Arrest
This compound and its analogs induce G2/M phase arrest by modulating the activity of key cell cycle regulatory proteins. The transition from the G2 to the M phase is primarily controlled by the maturation-promoting factor (MPF), a complex of Cyclin B1 and the cyclin-dependent kinase 1 (Cdc2 or CDK1). The activity of this complex is tightly regulated by phosphorylation events.
Studies on the related compound, gambogic acid, in human gastric carcinoma BGC-823 cells have elucidated a pathway where the compound leads to a significant decrease in Cdc2 synthesis. This results in an accumulation of the inactive, phosphorylated form of Cdc2 (p-Cdc2 Tyr15), effectively blocking the G2/M transition[2]. This process is linked to the inhibition of the CDK-activating kinase (CDK7), which is responsible for the activating phosphorylation of Cdc2[2]. The resulting inactivation of the Cdc2/Cyclin B1 complex is a critical event that leads to the irreversible G2/M phase cell-cycle arrest observed in cancer cells treated with these compounds[2].
Quantitative Data
The following tables summarize the anti-proliferative and cell cycle arrest effects of gambogic acid and its derivatives in various cancer cell lines. This data provides a comparative framework for the expected efficacy of this compound.
Table 1: IC50 Values for Gambogic Acid and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acetyl this compound | SW1 | Melanoma | ~1.0 | [1] |
| Gambogic Acid | Bel-7402 | Hepatocellular Carcinoma | 0.045 | [3] |
| Gambogic Acid | SMMC-7721 | Hepatocellular Carcinoma | 0.73 | [3] |
| Gambogic Acid | Bel-7404 | Hepatocellular Carcinoma | 1.25 | [3] |
| Gambogic Acid | QGY-7701 | Hepatocellular Carcinoma | 0.12 | [3] |
| Gambogic Acid | HepG2 | Hepatocellular Carcinoma | 0.067 | [3] |
| Gambogic Acid | MCF-7 | Breast Cancer | 1.46 | |
| Gambogic Acid | SNU-16 | Gastric Signet Ring Cell Carcinoma | 0.655 | [4] |
Table 2: Effect of Gambogic Acid on Cell Cycle Distribution in BGC-823 Gastric Cancer Cells
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 0 | 55.2% | 34.1% | 10.7% | [2] |
| Gambogic Acid | 0.5 | 48.7% | 29.5% | 21.8% | [2] |
| Gambogic Acid | 1.0 | 35.6% | 20.3% | 44.1% | [2] |
| Gambogic Acid | 2.0 | 18.2% | 15.7% | 66.1% | [2] |
Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Signaling pathway of this compound-induced G2/M phase arrest in cancer cells.
Experimental Workflow for Investigating G2/M Arrest
Caption: Experimental workflow for studying this compound-induced G2/M arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human gastric carcinoma BGC-823 cells (or other cancer cell line of interest).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks).
-
Allow cells to attach and grow for 24 hours.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations.
-
Replace the existing medium with the this compound-containing medium.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for the desired time points.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After treatment, harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cells in 500 µL of staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdc2, p-Cdc2 (Tyr15), Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for α-tubulin
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Troubleshooting
-
Low Yield of G2/M Arrest:
-
Optimize the concentration of this compound. A dose-response experiment is crucial.
-
Increase the treatment duration.
-
Ensure the cell line is sensitive to G2/M arrest-inducing agents.
-
-
High Background in Western Blotting:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., duration, blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Poor Cell Adhesion in Immunofluorescence:
-
Use coated coverslips (e.g., poly-L-lysine).
-
Handle the coverslips gently during washing steps.
-
Conclusion
This compound is a promising anti-cancer agent that effectively induces G2/M phase cell cycle arrest in various cancer cell lines. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate its mechanism of action and therapeutic potential. By targeting the core machinery of cell division, this compound represents a valuable tool for cancer research and drug development.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid-induced G2/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Anticancer Effect of Gambogic Acid on Gastric Signet Ring Cell Carcinoma [ouci.dntb.gov.ua]
Application Notes and Protocols for Caspase Activation Assays in Isogambogic Acid-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi, has garnered significant interest in oncological research for its potent pro-apoptotic properties. A critical mechanism underlying its cytotoxicity is the induction of programmed cell death, or apoptosis, which is executed by a family of cysteine-aspartic proteases known as caspases. Activation of these caspases is a hallmark of apoptosis and serves as a key indicator of the efficacy of potential anticancer agents. These application notes provide detailed protocols for assessing the activation of key caspases—caspase-3, caspase-8, and caspase-9—in response to this compound treatment.
The protocols described herein are essential for elucidating the molecular mechanisms of this compound-induced apoptosis. Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis, while caspase-8 is the initiator caspase for the extrinsic (death receptor) pathway.[1][2] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2][3] By quantifying the activity of these specific caspases, researchers can delineate the signaling cascades triggered by this compound and gain deeper insights into its therapeutic potential. While specific quantitative data for this compound is still emerging, studies on its close structural analog, Gambogic acid, have consistently demonstrated the activation of these key caspases.[4][5][6]
Data Presentation
The following tables summarize the expected qualitative outcomes of caspase activation assays based on studies with the closely related compound, Gambogic acid. These tables are intended to provide a reference for the anticipated results when treating cancer cell lines with this compound.
| Table 1: Caspase-3 Activation | |
| Assay Type | Expected Outcome with this compound Treatment |
| Colorimetric Assay | Dose-dependent increase in absorbance at 405 nm. |
| Fluorometric Assay | Dose-dependent increase in fluorescence emission at ~520 nm. |
| Western Blot | Increased detection of cleaved caspase-3 fragments (p17 and p12) and decreased pro-caspase-3.[7] |
| Table 2: Caspase-8 Activation | |
| Assay Type | Expected Outcome with this compound Treatment |
| Fluorometric Assay | Dose-dependent increase in fluorescence emission at ~505 nm.[4] |
| Western Blot | Increased detection of cleaved caspase-8 fragments (p18 and p10) and decreased pro-caspase-8.[6] |
| Table 3: Caspase-9 Activation | |
| Assay Type | Expected Outcome with this compound Treatment |
| Colorimetric/Fluorometric Assay | Dose-dependent increase in signal (absorbance or fluorescence). |
| Western Blot | Increased detection of cleaved caspase-9 fragments (p35/p37) and decreased pro-caspase-9.[4][6] |
Signaling Pathway and Experimental Workflows
Figure 1: this compound-induced apoptosis signaling pathways.
Figure 2: General experimental workflow for caspase activation assays.
Experimental Protocols
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3 by detecting the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured by its absorbance at 405 nm.
Materials:
-
Cells treated with this compound and untreated control cells
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Dilute each lysate with Cell Lysis Buffer to a final concentration of 50-200 µg of protein in 50 µL.
-
-
Assay Reaction:
-
Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT per 1 mL of 2x Reaction Buffer).
-
Add 50 µL of the diluted lysate to each well of a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each well.
-
Add 5 µL of Caspase-3 Substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance values from the this compound-treated samples with the untreated control.
-
Caspase-8 Fluorometric Assay
This assay measures the activity of caspase-8 through the cleavage of a fluorogenic substrate, IETD-AFC (Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin). Cleavage of this substrate by active caspase-8 releases the fluorescent AFC moiety, which can be detected by a fluorometer.
Materials:
-
Cells treated with this compound and untreated control cells
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-8 Substrate (IETD-AFC)
-
96-well black microplate with clear bottoms
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Protocol:
-
Cell Lysis:
-
Follow the same cell lysis procedure as described in the Caspase-3 Colorimetric Assay.
-
-
Protein Quantification:
-
Determine and normalize the protein concentration of the cell lysates as previously described.
-
-
Assay Reaction:
-
Prepare the 2x Reaction Buffer with DTT as described above.
-
Add 50 µL of the diluted lysate to each well of a 96-well black plate.
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each well.
-
Add 5 µL of Caspase-8 Substrate (IETD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-8 activity is determined by comparing the fluorescence values of the treated samples to the untreated control.
-
Caspase-9 Western Blot Analysis
Western blotting provides a semi-quantitative method to visualize the activation of caspase-9 by detecting the cleavage of the inactive pro-caspase-9 into its active fragments.
Materials:
-
Cells treated with this compound and untreated control cells
-
RIPA Lysis Buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for caspase-9 (detecting both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration as described previously.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities for pro-caspase-9 (~47 kDa) and its cleaved fragments (~35/37 kDa). An increase in the cleaved fragments and a decrease in the pro-form indicate caspase-9 activation. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Effects of gambogic acid on the activation of caspase-3 and downregulation of SIRT1 in RPMI-8226 multiple myeloma cells via the accumulation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of Isogambogic Acid: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential in vivo delivery methods for Isogambogic Acid and its closely related analogue, Gambogic Acid, in preclinical animal models. Due to the limited publicly available data on the specific administration protocols for this compound, this document leverages comprehensive data from studies on Gambogic Acid to provide robust protocols and quantitative insights. These methodologies are intended to guide the design and execution of pharmacokinetic, pharmacodynamic, and efficacy studies.
Overview of In Vivo Delivery Strategies
This compound and its analogues are potent anti-cancer compounds, but their poor aqueous solubility presents a significant challenge for in vivo delivery. Effective administration in animal models requires careful selection of vehicles for solubilization or the use of advanced nanoformulations to enhance bioavailability and targeted delivery. The primary routes of administration explored in preclinical studies include intraperitoneal (IP) injection, intravenous (IV) injection, and oral gavage.
Key Considerations for Delivery Method Selection:
-
Solubility: this compound is hydrophobic, necessitating the use of co-solvents or nano-carriers.
-
Bioavailability: The chosen route and formulation will significantly impact the systemic exposure of the compound. Nanoemulsions have been shown to dramatically increase the oral bioavailability of Gambogic Acid.[1]
-
Toxicity: The delivery vehicle and the compound itself can cause local irritation or systemic toxicity. The maximum tolerated dose (MTD) and lethal dose (LD50) should be determined. For a Gambogic Acid nanoemulsion, the LD50 was found to be 23.25 mg/kg, which was higher than its aqueous solution at 18.59 mg/kg, indicating a better safety profile for the nanoformulation.[1]
-
Target Site: For localized tumors, intraperitoneal or direct intratumoral injections may be considered. For systemic malignancies or metastatic models, intravenous or oral routes are more appropriate.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on Gambogic Acid, which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of Gambogic Acid in Xenograft Mouse Models
| Cancer Model | Animal Model | Compound | Administration Route | Dosage Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (MV4-11) | Engrafted Mice | Gambogic Acid Nanoemulsion | Not Specified | Not Specified | Improved survival time and percentage compared to control. | [1] |
| Malignant Melanoma (A375) | Not Specified | Gambogic Acid | Intraperitoneal | 100 mg/kg | Reduced tumor burden by up to 40%. | [2] |
| Prostate Cancer | Not Specified | Gambogic Acid | Not Specified | 5, 10, 20 mg/kg | Dose-dependent decrease in relative tumor volume. | [2] |
| Hepatocellular Carcinoma (HepG2) | Xenograft Mice | Gambogic Acid Derivative | Not Specified | 25 mg/kg | Significant tumor growth inhibition. | [2] |
Table 2: Pharmacokinetic Parameters of Gambogic Acid Following Oral Administration in Rats
| Parameter | Value |
| Tmax (Time to Peak Concentration) | Not Specified |
| Cmax (Peak Plasma Concentration) | Not Specified |
| AUC (Area Under the Curve) | Not Specified |
| Half-life (t1/2) | Not Specified |
| Oral Bioavailability | 318.2% (Nanoemulsion vs. Suspension) |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound formulations. Protocol 3.1 describes a standard method for intraperitoneal injection, while Protocol 3.2 outlines the preparation of a more advanced nanoemulsion delivery system.
Protocol: Intraperitoneal (IP) Injection of this compound
This protocol describes the preparation of an this compound solution using a common co-solvent vehicle for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene (B3416737) glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing DMSO, PEG300, Tween 80, and sterile saline. A commonly used ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the animals.
-
Prepare a stock solution of this compound in DMSO at a concentration that will be easily diluted into the final vehicle.
-
Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration.
-
Vortex the final dosing solution vigorously to ensure complete dissolution. The solution should be clear. Prepare fresh on the day of administration.
-
-
Animal Dosing:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the specific volume of the dosing solution to be injected based on the individual mouse's weight and the desired dose (e.g., for a 10 mg/kg dose and a 20g mouse, administer 0.2 mg in a typical injection volume of 100-200 µL).
-
Restrain the mouse appropriately, exposing the lower abdominal quadrant.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol: Preparation of Gambogic Acid Nanoemulsion for Oral or Injectable Delivery
This protocol is adapted from a study that developed an oil-in-water nanoemulsion to improve the solubility and bioavailability of Gambogic Acid.[1]
Materials:
-
Gambogic Acid powder
-
Squalene (oil phase)
-
Tween-80 (surfactant)
-
Polyethylene glycol (glycol, co-surfactant)
-
Deionized water (aqueous phase)
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the calculated amount of Gambogic Acid in squalene. Gentle heating or sonication may be required to facilitate dissolution.
-
-
Preparation of the Aqueous Phase:
-
In a separate container, dissolve Tween-80 and polyethylene glycol in deionized water.
-
-
Formation of the Nanoemulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Once a coarse emulsion is formed, subject the mixture to high-speed homogenization or sonication to reduce the droplet size to the nanoscale.
-
The process parameters (time, power) should be optimized to achieve a particle size of approximately 17 nm, as reported in the reference study.[1]
-
-
Characterization (Recommended):
-
Measure the particle size and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of Gambogic Acid.
-
-
Administration:
-
The resulting nanoemulsion can be administered via oral gavage or a suitable injection route. The formulation was shown to significantly improve oral bioavailability.[1]
-
Dosing calculations and animal handling should follow standard laboratory procedures as outlined in Protocol 3.1.
-
Visualization of Pathways and Workflows
Signaling Pathways
This compound and its analogues have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: this compound's activation of the AMPK/mTOR pathway in glioma cells.
Caption: Gambogic Acid's inhibition of the VEGFR2 signaling pathway to block angiogenesis.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft mouse model.
Caption: Standard workflow for evaluating this compound efficacy in a xenograft mouse model.
References
- 1. Development of a safety and efficacy nanoemulsion delivery system encapsulated gambogic acid for acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isogambogic Acid Derivative Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Isogambogic acid (IGA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of our this compound derivative after oral administration in our animal models. What are the likely causes?
A1: Low oral bioavailability of this compound and its derivatives is a known challenge, primarily stemming from their poor aqueous solubility. Key contributing factors include:
-
Poor Aqueous Solubility: As lipophilic compounds, IGA derivatives do not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: The derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the gastrointestinal lumen.
Q2: What are the primary strategies to improve the oral bioavailability of our this compound derivative?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like IGA derivatives. These include:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating the derivative into nanocarriers such as liposomes, nanoliposomes, or solid lipid nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can significantly increase its dissolution rate and solubility.
-
Prodrug Approach: Modifying the chemical structure of the IGA derivative to create a more soluble or permeable prodrug that is converted to the active compound in the body.
Troubleshooting Guides
Issue 1: Poor Dissolution of the this compound Derivative in Formulation
If you are encountering difficulties in dissolving your IGA derivative during the formulation process, consider the following troubleshooting steps.
Nanoliposomes can significantly improve the solubility and pharmacokinetic profile of IGA derivatives. Below is a summary of pharmacokinetic parameters from a study on Neogambogic Acid Nanoliposomes (GNA-NLC), a derivative of Gambogic Acid.
Data Presentation: Pharmacokinetic Parameters of Neogambogic Acid Formulations in Rats
| Formulation | Half-life (t½) (hours) | Area Under the Curve (AUC₀₋₂₄h) (µg/h/mL) |
| Gambogic Acid (Standard Preparation) | 2.22 ± 0.02 | 12.08 ± 0.11 |
| Neogambogic Acid Nanoliposomes (GNA-NLC) | 10.14 ± 0.03 | 58.36 ± 0.23 |
Data sourced from a study on Neogambogic Acid, a derivative of Gambogic Acid.[1]
This method is suitable for the encapsulation of poorly water-soluble drugs like IGA derivatives.[1]
-
Preparation of the Organic Phase: Dissolve the this compound derivative and lipids (e.g., soy lecithin, cholesterol) in a suitable organic solvent or a mixture of solvents (e.g., chloroform (B151607) and methanol).
-
Formation of the Emulsion: Add the organic phase to an aqueous phase containing a surfactant under constant stirring to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion using a rotary evaporator at a controlled temperature.
-
Low-Temperature Solidification: Cool the resulting nanoemulsion to solidify the lipid core, forming the nanoliposomes.
-
Purification: Remove any un-encapsulated drug and excess surfactant by a suitable method such as dialysis or centrifugation.
-
Characterization: Analyze the prepared nanoliposomes for particle size, zeta potential, entrapment efficiency, and drug loading.
Issue 2: Sub-optimal In Vivo Efficacy Due to Poor Bioavailability
If your in vivo studies are showing limited therapeutic efficacy, it is likely due to insufficient systemic exposure of the IGA derivative. Enhancing the oral bioavailability is crucial.
Creating an amorphous solid dispersion of your IGA derivative with a hydrophilic carrier can improve its dissolution rate and, consequently, its oral bioavailability.
Data Presentation: Pharmacokinetic Parameters of Gambogic Acid Solid Dispersion in Rats
| Formulation | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Gambogic Acid (Free Drug) | 28.5 ± 5.4 | 189.6 ± 45.2 | 100 |
| Gambogic Acid-Meglumine Solid Dispersion | 55.8 ± 11.2 | 379.5 ± 88.7 | 200.2 |
Data sourced from a study on Gambogic Acid.[2][3]
This is a common and effective method for preparing solid dispersions of thermolabile compounds.[4][5]
-
Dissolution: Dissolve both the this compound derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), or meglumine) in a common volatile solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by stirring at a controlled temperature until a solid mass or film is formed.
-
Drying: Further dry the solid mass under vacuum to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass into a powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like DSC or XRD), drug content, and dissolution properties.
Mandatory Visualizations
Experimental Workflow: Nanoliposome Preparation
Caption: Workflow for Nanoliposome Preparation.
Logical Relationship: Overcoming Poor Bioavailability
Caption: Strategies to Overcome Poor Bioavailability.
Signaling Pathway: Acetyl this compound Action
Acetyl this compound has been shown to activate the JNK signaling pathway, which in turn inhibits the transcriptional activity of ATF2.
Caption: Acetyl IGA Signaling Pathway.
References
- 1. Preparation of Neogambogic Acid Nanoliposomes and its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
Isogambogic Acid Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of isogambogic acid and its close analog, gambogic acid, in non-cancerous cell lines. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues and questions that may arise during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to non-cancerous cell lines?
A1: Yes, but evidence suggests that gambogic acid (GA), a compound structurally and functionally similar to this compound, exhibits selective cytotoxicity. It is generally more toxic to cancer cells than to their non-cancerous counterparts. For example, one study found that a concentration of GA that inhibited hepatoma cell growth by approximately 95% only inhibited the growth of normal human embryo hepatic L02 cells by about 40%, with negligible effects on primary rat hepatocytes even at higher concentrations.[1] Another study reported that acetylthis compound (AIGA) was more toxic to melanoma cells than to normal melanocytes.[2] However, it is crucial to determine the cytotoxic profile for each specific non-cancerous cell line being used in your experiments.
Q2: What are the known off-target signaling pathways affected by this compound in non-cancerous cells?
A2: While much of the research has focused on cancer cells, studies on gambogic acid indicate that key signaling pathways such as NF-κB, MAPK, and PI3K/Akt are also modulated in non-cancerous cells. For instance, the anti-inflammatory effects of gambogic acid in macrophages are mediated through the inhibition of the IκB-kinase-β (IKKβ) subunit, a critical component of the NF-κB signaling pathway.[3] It is important to note that the specific downstream effects and cellular outcomes of modulating these pathways in non-cancerous cells may differ from those observed in cancer cells.
Q3: Should I expect to see apoptosis in non-cancerous cells treated with this compound?
A3: While this compound and its analogs are potent inducers of apoptosis in cancer cells, the effect is less pronounced in non-cancerous cells. One study demonstrated that while gambogic acid accelerated apoptosis in K562 leukemia cells, its apoptotic effect on normal mononuclear cells (MNCs) was significantly less obvious.[2] This suggests a therapeutic window where cancer cells are more susceptible to apoptosis induction than normal cells.
Q4: How does the effect of this compound on cell migration and invasion in non-cancerous cells compare to cancer cells?
A4: Gambogic acid has been shown to inhibit the migration and invasion of cancer cells. In non-cancerous cells, such as human umbilical vein endothelial cells (HUVECs), gambogic acid can inhibit proliferation, migration, and tube formation, which are processes related to angiogenesis.[1][4] This indicates that off-target effects on endothelial cell function are a consideration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in non-cancerous control cell line at expected therapeutic concentrations. | Cell line may be particularly sensitive to this compound. Inaccurate drug concentration. | Perform a dose-response curve to determine the IC50 for your specific non-cancerous cell line. Verify the concentration of your this compound stock solution. Consider using a less sensitive non-cancerous cell line if appropriate for your experimental model. |
| Inconsistent results in cell viability assays (e.g., CCK-8, MTT). | Variation in cell seeding density. Fluctuation in incubation time. Contamination of cell culture. | Ensure a consistent number of cells are seeded in each well. Standardize the incubation time with this compound and the assay reagent. Regularly check cell cultures for any signs of contamination. |
| No significant inhibition of a target signaling pathway (e.g., NF-κB) in non-cancerous cells. | The pathway may not be basally active in the chosen cell line. The concentration of this compound may be too low. The timing of the endpoint measurement may be suboptimal. | Stimulate the pathway with an appropriate agonist (e.g., TNF-α for NF-κB) to confirm the pathway's responsiveness. Perform a dose-response and time-course experiment to identify the optimal conditions for observing inhibition. |
| Difficulty interpreting Western blot results for signaling pathway analysis. | Poor antibody quality. Suboptimal protein extraction or loading. Incorrect transfer conditions. | Validate your primary antibodies for specificity and sensitivity. Ensure complete cell lysis and accurate protein quantification. Optimize transfer time and voltage for your specific proteins of interest. Use appropriate loading controls (e.g., GAPDH, β-actin) to normalize your data. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity of gambogic acid (GA) and acetylthis compound (AIGA) in various cell lines. Note the general trend of higher IC50 values (lower cytotoxicity) in non-cancerous cell lines compared to cancerous cell lines.
Table 1: Cytotoxicity of Gambogic Acid (GA) in Human Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Cancerous/Non-Cancerous | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Cancerous | 16.19 ± 0.26 | [5] |
| NCI-H460 | Lung Carcinoma | Cancerous | 11.87 ± 0.21 | [5] |
| PC3 | Prostate Cancer | Cancerous | Not specified, significant viability reduction at 1-5 µM | [6] |
| L02 | Normal Human Embryo Hepatic Cells | Non-Cancerous | >10 (approx. 40% inhibition at 10 µM) | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Non-Cancerous | Not specified, apoptosis induction observed | [4] |
Table 2: Cytotoxicity of Acetylthis compound (AIGA) in Murine Melanoma and Normal Melanocytes
| Cell Line | Cell Type | Cancerous/Non-Cancerous | Toxicity at 0.1 µM (% reduction in viability) | Reference |
| SW1 | Mouse Melanoma | Cancerous | ~90% | [2] |
| Normal Melanocytes | Mouse Melanocytes | Non-Cancerous | ~40% | [2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of this compound on non-cancerous cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of specific signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).
Materials:
-
6-well cell culture plates
-
This compound
-
Pathway-specific activators (e.g., TNF-α for NF-κB)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate time. For pathway inhibition studies, pre-treat with this compound before adding a specific pathway activator.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, anti-total-p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Caption: Potential off-target signaling pathways modulated by this compound in non-cancerous cells.
Experimental Workflow
Caption: General experimental workflow for assessing the off-target effects of this compound.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Isogambogic acid dosage for maximum therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Isogambogic acid (IGA) dosage to determine its maximum therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyprenylated xanthone (B1684191) natural product derived from the resin of the Garcinia hanburyi tree. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy in cancer cells.[1][2] Key signaling pathways modulated by this compound and its related compounds include the AMPK-mTOR pathway, the c-Jun NH2-terminal kinase (JNK) pathway, and the NF-κB signaling pathway.[1][3][4][5]
Q2: What is the therapeutic index and why is it important for my research on this compound?
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[6][7][8] It is commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) or the lethal dose in 50% of a population (LD50) to the effective dose in 50% of a population (ED50).[6][8] A higher TI indicates a wider margin of safety.[8] Optimizing the dosage of this compound to maximize its TI is a critical step in preclinical development to ensure that the effective therapeutic dose is significantly lower than the dose that causes unacceptable toxicity.
Q3: What are some reported effective concentrations of this compound and its analogs in preclinical studies?
The effective concentration of this compound and its derivatives varies depending on the cancer cell line and the specific analog. For example, in preclinical studies on melanoma, 1 µmol/L of Acetyl this compound (AIGA) reduced the viability of SW1 melanoma cells to 10%.[3][9] For human melanoma cell lines, AIGA reduced viability at concentrations between 0.5 to 2 µmol/L.[3] The parent compound, Gambogic acid (GA), has shown efficacy in various cancer models at concentrations ranging from the nanomolar to the low micromolar range.[4]
Q4: What is known about the toxicity profile of this compound and related compounds?
Studies on the parent compound, Gambogic acid (GA), have identified the liver and kidney as the primary organs of toxicity in animal models.[10] The LD50 of GA in mice has been reported to be in the range of 45-96 mg/kg.[10] In a study comparing Acetyl this compound (AIGA) to another compound, AIGA showed higher toxicity towards normal mouse melanocytes, with a 0.1 µmol/L concentration causing 40% toxicity.[3]
Troubleshooting Guide
Issue 1: High variability in in vitro cytotoxicity assays (e.g., MTT, ATPLite).
-
Possible Cause 1: Compound Stability. this compound may be susceptible to degradation or epimerization in solution.[11]
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider evaluating the stability of the compound in your specific cell culture medium over the time course of the experiment.
-
-
Possible Cause 2: Cell Density. The initial cell seeding density can significantly impact the apparent cytotoxicity of a compound.
-
Troubleshooting Step: Optimize and standardize the cell seeding density for each cell line. Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 3: Assay Interference. The color of this compound (a yellow pigment) may interfere with colorimetric assays like MTT.
-
Troubleshooting Step: Run appropriate controls, including media-only blanks and compound-only controls, to correct for any background absorbance. Consider using an alternative viability assay that is less susceptible to colorimetric interference, such as a luminescence-based assay (e.g., ATPLite) or a fluorescence-based assay.
-
Issue 2: Inconsistent anti-tumor effects in in vivo xenograft models.
-
Possible Cause 1: Poor Bioavailability. this compound may have limited aqueous solubility and bioavailability, leading to variable drug exposure in vivo.[4]
-
Troubleshooting Step: Consider formulating this compound in a suitable vehicle to improve its solubility and stability. Common vehicles include solutions containing DMSO, polyethylene (B3416737) glycol (PEG), or Tween 80. Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of the compound after administration.
-
-
Possible Cause 2: Animal Health and Tumor Burden. The health status of the animals and the initial tumor volume can influence treatment outcomes.
-
Troubleshooting Step: Ensure that all animals are healthy and of a consistent age and weight at the start of the study. Randomize animals into treatment groups based on tumor volume to ensure an even distribution. Monitor animal weight and overall health throughout the experiment.
-
Issue 3: Difficulty in interpreting signaling pathway analysis (e.g., Western blotting).
-
Possible Cause 1: Inappropriate Time Points. The activation or inhibition of signaling pathways can be transient.
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal time points for observing changes in your target proteins after this compound treatment.
-
-
Possible Cause 2: Antibody Specificity. The antibodies used for Western blotting may lack specificity.
-
Troubleshooting Step: Validate the specificity of your primary antibodies using appropriate positive and negative controls. Consult the manufacturer's data sheets for validation information.
-
Data Presentation
Table 1: In Vitro Efficacy of Acetyl this compound (AIGA) in Melanoma Cells [3]
| Cell Line | Compound | Concentration (µmol/L) | Effect |
| SW1 (mouse melanoma) | AIGA | 1 | Reduced cell viability to 10% |
| WM115 (human melanoma) | AIGA | 0.5 - 2 | Reduced cell viability |
| MEWO (human melanoma) | AIGA | 0.5 - 2 | Reduced cell viability |
Table 2: In Vivo Efficacy of Gambogic Acid (GA) in a Cervical Cancer Mouse Model [4]
| Animal Model | Compound | Dosage | Effect |
| Mice | GA | 2 mg/kg | 50% reduction in tumor growth |
Table 3: Acute Toxicity of Gambogic Acid (GA) in Animal Models [10]
| Animal Model | Parameter | Value |
| Mice | LD50 | 45 - 96 mg/kg |
| Dogs | Innocuous Dose | 4 mg/kg (administered every other day for 13 weeks) |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in a suitable vehicle) or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dosage and schedule.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).
3. Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for determining the therapeutic index.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic index - Wikipedia [en.wikipedia.org]
- 7. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Toxicological studies of gambogic acid and its potential targets in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
Isogambogic acid stability issues in cell culture media
Welcome to the technical support center for isogambogic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a particular focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C for long-term storage and at 2-8°C for short-term use. It is recommended to protect the compound from light.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[1]
Q3: How should I store this compound stock solutions?
A3: Stock solutions should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][2] Protect stock solutions from light.[3][4]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions, including cell culture media, can be a concern. A related compound, gambogic acid, is known to be unstable in certain protic solvents like methanol (B129727) and under alkaline conditions.[5] Therefore, it is best practice to prepare fresh working dilutions from a frozen DMSO stock solution for each experiment and to avoid storing the compound in aqueous media for extended periods.[6] The presence of serum components may enhance the stability of some compounds in media.[7][8]
Q5: What are the visual signs of this compound degradation or precipitation in my cell culture media?
A5: Degradation of this compound may not be visually apparent. However, precipitation will appear as cloudiness, turbidity, or the formation of visible particles in the cell culture medium upon addition of the compound stock solution. This indicates that the compound's solubility limit has been exceeded.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Q: My experimental results with this compound are not reproducible. What could be the cause?
-
A: Inconsistent results can stem from several factors. A primary suspect is the degradation of this compound in the stock solution or in the final culture medium.[9] Ensure your stock solution is fresh and has been stored properly in single-use aliquots at -20°C or -80°C.[2] Always prepare working solutions immediately before use. Variability in cell health, passage number, and seeding density can also contribute to inconsistent outcomes.[10]
-
-
Q: The observed potency of this compound is lower than expected. Why might this be?
-
A: This could be due to several reasons:
-
Compound Degradation: this compound may be degrading in your cell culture medium over the course of the experiment. Consider reducing the incubation time or performing a time-course experiment to assess stability.
-
Precipitation: The compound may be precipitating out of solution, especially at higher concentrations, which lowers its effective concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and that the compound is fully dissolved in the media.[6]
-
Cell Line Specificity: The effective concentration of this compound can be highly dependent on the cell line being used.[11]
-
-
Issue 2: Precipitation is observed when adding the this compound stock solution to the cell culture medium.
-
Q: What should I do if I see precipitation when I dilute my this compound stock solution into the media?
-
A: Precipitation indicates that the solubility of this compound in the aqueous medium has been exceeded. To address this:
-
Reduce Final Concentration: Your target concentration may be too high. Try working with a lower concentration range.
-
Optimize Dilution Method: Add the DMSO stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Pre-warm the Medium: Having the cell culture medium at 37°C can sometimes help with solubility.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your culture medium is not toxic to your cells and is consistent across all treatments (including vehicle controls). A final DMSO concentration of 0.5% or less is generally recommended.
-
-
Data Summary
Table 1: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Solid Form Storage | -20°C (long-term), 2-8°C (short-term), protect from light.[1] | To prevent chemical degradation. |
| Stock Solution Solvent | Anhydrous DMSO.[1] | High solubility and generally better stability than protic solvents. |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots, protected from light.[1][2] | To minimize degradation from freeze-thaw cycles and light exposure. |
| Working Solution | Prepare fresh for each experiment by diluting stock in media. | To avoid degradation in aqueous solutions.[6] |
Table 2: Factors Influencing this compound Stability in Cell Culture (Inferred from Gambogic Acid and General Compound Stability Principles)
| Factor | Effect on Stability | Recommendation |
| pH | A related compound, gambogic acid, shows increased degradation under alkaline conditions.[5] | Maintain a stable, neutral, or slightly acidic pH in the culture medium. |
| Temperature | Higher temperatures generally accelerate chemical degradation. | Incubate at the required physiological temperature (e.g., 37°C) but minimize prolonged exposure. |
| Light | Many complex organic molecules are sensitive to light.[3][4] | Protect stock and working solutions from light by using amber vials or covering with foil. |
| Media Components | Serum proteins may improve the stability of some compounds.[7][8] Components like cysteine and iron can sometimes impact compound stability.[12][13] | Be consistent with the type and batch of media and serum used. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724) and water
-
Acid modifier (e.g., formic acid or phosphoric acid)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
2. Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike a known volume of the stock solution into your cell culture medium (pre-warmed to 37°C) to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Prepare separate solutions for media with and without serum.
-
-
Incubation:
-
Dispense aliquots of the this compound-containing media into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample represents the initial concentration.
-
-
Sample Processing:
-
For samples containing serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial. For serum-free samples, a direct transfer to the HPLC vial may be possible after centrifugation to remove any particulates.
-
-
HPLC Analysis (Example Conditions):
-
Column: C18 reversed-phase (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm (based on related compounds, may require optimization)
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Inject the processed samples into the HPLC system.
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and estimate the half-life.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathway for this compound.
Caption: this compound's interaction with the JNK signaling pathway.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
Troubleshooting inconsistent results in Isogambogic acid experiments
Welcome to the technical support center for Isogambogic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring consistency in their experimental results.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: Why am I observing inconsistent levels of cytotoxicity or cell viability (e.g., in MTT or MTS assays) at the same concentration of this compound?
Answer: Inconsistent cytotoxicity can stem from several factors related to the compound's properties and handling, as well as assay conditions.
-
Compound Solubility and Stability: this compound has poor aqueous solubility and is typically dissolved in an organic solvent like DMSO to create a stock solution.
-
Precipitation: The compound may precipitate when diluted from the DMSO stock into aqueous cell culture medium. Visually inspect the medium for any precipitate after adding the compound.
-
Solution Age and Storage: Stock solutions should be stored properly (e.g., at -20°C or -80°C) and aliquoted to avoid repeated freeze-thaw cycles.[1] The stability of this compound in cell culture media over long incubation periods can be a factor.[2][3][4] Consider preparing fresh dilutions for each experiment.
-
Solvent Effects: Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to account for any solvent-induced effects.
-
-
Cell Culture Conditions:
-
Cell Density: The initial cell seeding density can significantly impact results. Ensure uniform cell seeding across all wells of your microplate.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds, affecting their bioavailability and activity. Consider if the serum concentration is consistent across experiments.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure is critical. Inconsistencies in incubation time will lead to variable results.
-
Reagent Addition and Mixing: Ensure thorough but gentle mixing after adding this compound and during the addition of assay reagents (e.g., MTT, MTS). Uneven distribution can cause variability.
-
Question 2: I am not observing the expected induction of apoptosis (e.g., via Annexin V/PI staining or caspase activation) after treating cells with this compound.
Answer: A lack of apoptotic induction could be due to the specific cellular response, timing, or technical issues with the assay.
-
Alternative Cell Death Mechanisms: this compound has been shown to induce apoptosis-independent autophagic cell death in some cancer cell lines, such as non-small cell lung carcinoma cells.[5][6] If you are not observing markers of apoptosis (like caspase-3 cleavage), consider investigating markers for autophagy (e.g., LC3-I to LC3-II conversion, Beclin-1 expression).
-
Concentration and Time Dependence: The induction of apoptosis is often concentration- and time-dependent. You may need to perform a dose-response and time-course experiment to identify the optimal conditions for your specific cell line. For example, in melanoma cells, 1 µM of acetyl this compound for 48 hours was shown to induce apoptosis.[7]
-
Cell Line Specificity: Different cell lines will have varying sensitivities and responses to this compound. The genetic background of the cells (e.g., p53 status, Bcl-2 family expression) can influence their susceptibility to apoptosis.
-
Apoptosis Assay Sensitivity: Ensure your apoptosis detection method is sensitive enough. For flow cytometry, make sure your compensation settings are correct and you are gating on the appropriate cell populations.[6] For Western blotting of caspases, ensure your antibodies are validated and you are using appropriate controls.
Question 3: In my Western blot analysis, I see variable activation or inhibition of a specific signaling pathway (e.g., JNK, Akt/mTOR) across different experiments.
Answer: Variability in signaling pathway analysis can be due to subtle differences in experimental execution.
-
Timing of Lysate Collection: The activation of signaling pathways can be transient. Phosphorylation events, for instance, can peak at specific time points and then decline. A time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) is crucial to capture the peak of activation or inhibition.
-
Cell Synchronization: If your experiment is sensitive to cell cycle state, consider synchronizing your cells before treatment.
-
Lysate Preparation: Perform all steps of cell lysis on ice and in the presence of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Loading Controls: Ensure you are using reliable loading controls (e.g., GAPDH, β-actin) and that their expression is not affected by this compound treatment in your model system. Normalize the band intensity of your target protein to the loading control for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound should be dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution.[8][9][10] This stock solution should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q2: What is a typical effective concentration range for this compound in cell culture experiments? A2: The effective concentration of this compound is cell-line dependent. However, many studies report biological activity in the low micromolar range. For example, concentrations between 0.5 µM and 2 µM have been shown to induce cell death in melanoma and non-small cell lung cancer cells.[5][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How stable is this compound in cell culture medium? A3: The stability of compounds in aqueous solutions like cell culture media can be limited.[2][3] While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions from a frozen DMSO stock for each experiment, especially for long-term incubations.
Q4: Can this compound induce both apoptosis and autophagy? A4: Yes, the cellular response to this compound can involve both apoptosis and autophagy, and the predominant mechanism can be cell-type specific. In some cases, autophagy may be a pro-survival response, while in others, it can lead to autophagic cell death.[5][11] For example, in non-small cell lung carcinoma cells, this compound was found to induce apoptosis-independent autophagic cell death.[5][6]
Data Presentation
Table 1: Effective Concentrations of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Acetyl this compound | SW1 (melanoma) | Cell Viability | 1 µM | ~90% reduction in viability | [7] |
| Acetyl this compound | SW1 (melanoma) | Apoptosis (FACS) | 1 µM | 15% apoptosis after 48h | [7] |
| Isogambogenic Acid | A549 (NSCLC) | Cell Viability (MTT) | 2 µM | Significant decrease in viability | [5] |
| Isogambogenic Acid | H460 (NSCLC) | Cell Viability (MTT) | 2 µM | Significant decrease in viability | [5] |
| Gambogic Acid | MDA-MB-231 (Breast) | Apoptosis | 3-6 µM | Induction of apoptosis | [12] |
| Gambogic Acid | Ishikawa & ECC-1 (Endometrial) | Cell Viability (MTT) | IC50: 0.21-0.35 µM | Inhibition of proliferation | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14] Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol details the detection of apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached adherent cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6]
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing changes in protein expression and phosphorylation (e.g., p-JNK, LC3) following this compound treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well or 10 cm plates. Treat with this compound for the desired time points. After treatment, wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature or overnight at 4°C.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-JNK, anti-JNK, anti-LC3, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Signaling pathways affected by this compound leading to cell death.
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Autophagy inhibition promotes gambogic acid-induced suppression of growth and apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network Pharmacology Analysis and Experimental Pharmacology Study Explore the Mechanism of Gambogic Acid against Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. broadpharm.com [broadpharm.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing Isogambogic Acid Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of isogambogic acid (IGA) in animal models. Due to the limited availability of direct toxicity data for this compound, information from its close analog, gambogic acid (GA), is used as a primary reference. It is crucial to note that while structurally similar, the toxicological profiles may differ, and these guidelines should be adapted based on empirical observations.
Frequently Asked Questions (FAQs)
Q1: What is the acute toxicity of this compound in common animal models?
Q2: What are the primary signs of this compound toxicity to monitor in animal models?
A2: Based on studies with gambogic acid, researchers should monitor for signs of both general and organ-specific toxicity. General signs may include weight loss, lethargy, and changes in behavior. Organ-specific signs to monitor include:
-
Hepatotoxicity: Elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators. Histopathological examination of liver tissue may reveal necrosis and inflammatory cell infiltration[3].
-
Nephrotoxicity: Increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels can indicate kidney damage. Histological analysis of kidney tissue might show tubular damage[2].
-
Cardiotoxicity: While less commonly reported as a primary toxicity, monitoring cardiac function through electrocardiography (ECG) and serum levels of cardiac troponins can be a precautionary measure, especially at higher doses[4].
Q3: What are the underlying cellular mechanisms of this compound-related toxicity?
A3: The toxic effects of gambogic acid, and likely this compound, are linked to the induction of apoptosis in normal cells, although cancer cells are more susceptible[5]. The primary mechanisms involve:
-
Mitochondrial Dysfunction: GA can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c[6][7].
-
Oxidative Stress: The compound can induce the generation of reactive oxygen species (ROS), leading to cellular damage[8][9].
-
Activation of Stress-Signaling Pathways: The c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress and apoptosis, can be activated by GA and its derivatives[10][11].
Q4: How can the toxicity of this compound be minimized in animal experiments?
A4: Several strategies can be employed to mitigate the toxicity of this compound:
-
Dose Optimization: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic window.
-
Combination Therapy: Combining lower, less toxic doses of this compound with other therapeutic agents may enhance efficacy while minimizing side effects[12][13].
-
Formulation Strategies: Encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, can alter its pharmacokinetic profile, reduce systemic exposure of the free drug, and potentially decrease toxicity[14]. PEGylated liposomes, for instance, can prolong circulation time and reduce uptake by the reticuloendothelial system, thereby lowering toxicity[15].
Troubleshooting Guides
Problem 1: Unexpectedly High Toxicity or Animal Mortality at Presumed Safe Doses
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Calculation | Double-check all calculations for dose preparation, including animal body weight and concentration of the dosing solution. |
| Vehicle-Related Toxicity | Run a control group with the vehicle alone to rule out any toxic effects of the solvent used to dissolve the this compound. |
| Animal Strain or Species Sensitivity | Different strains or species of animals can have varied responses. Review literature for sensitivity of the specific animal model or conduct a small pilot study with different strains. |
| Route of Administration | The route of administration significantly impacts bioavailability and toxicity. Intravenous (IV) administration often leads to higher peak plasma concentrations and greater toxicity compared to oral or intraperitoneal (IP) routes. |
Problem 2: Significant Weight Loss and Reduced Food/Water Intake in Treated Animals
| Possible Cause | Troubleshooting Step |
| Systemic Toxicity | Reduce the dose of this compound. Monitor organ function through blood biochemistry to identify target organs of toxicity. |
| Gastrointestinal Distress | If administering orally, consider formulating the compound to reduce local irritation. Co-administration with food may also be an option, but its effect on absorption must be evaluated. |
| Dehydration | Provide supportive care, such as subcutaneous fluid administration, if dehydration is suspected. Ensure easy access to water and food. |
Problem 3: Elevated Liver Enzymes (ALT/AST) Indicating Hepatotoxicity
| Possible Cause | Troubleshooting Step |
| Direct Hepatocellular Damage | Reduce the dose or dosing frequency. Consider co-administration of a hepatoprotective agent, although this may interfere with the study's objectives. |
| Metabolic Activation to Toxic Byproducts | Investigate the metabolic profile of this compound in the specific animal model. |
| Formulation-Induced Toxicity | Encapsulate this compound in a nanocarrier to reduce direct exposure of hepatocytes to the free drug. |
Data Presentation
Table 1: Acute Toxicity of Gambogic Acid in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) | 95% Confidence Limit (mg/kg) | Reference |
| Albino Mice | Intraperitoneal | 45-96 | 43.18 - 48.45 | [2] |
| Beagle Dogs | Intravenous | - | - | [2] |
Note: Data for this compound is not available. Data for gambogic acid is presented as a reference.
Table 2: Dose-Response Relationship of Gambogic Acid in a Chronic Toxicity Study in Rats
| Dose (mg/kg, oral, every other day for 13 weeks) | Observed Effects | Reference |
| 120 | Damage to kidney and liver | [3] |
| 60 | Innocuous dose | [3] |
| 30 | No significant adverse effects | [3] |
Experimental Protocols
Protocol 1: Assessment of Acute Toxicity of this compound in Mice
-
Animal Model: Use healthy adult BALB/c mice (8-10 weeks old, mixed-sex).
-
Grouping: Divide mice into at least five groups (n=5 per group), including a vehicle control group.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Administration: Administer the compound via intraperitoneal (IP) injection at escalating single doses.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days.
-
Endpoint: Determine the LD50 using a recognized statistical method (e.g., probit analysis). Collect blood for serum biochemistry (ALT, AST, creatinine, BUN) and tissues (liver, kidney, heart) for histopathological analysis at the end of the study.
Protocol 2: Preparation of this compound-Loaded PEGylated Liposomes
-
Lipid Film Hydration:
-
Dissolve this compound, distearoylphosphatidylcholine (DSPC), cholesterol, and DSPE-PEG(2000) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature.
-
-
Size Reduction:
-
Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder to produce unilamellar vesicles of a defined size.
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug-loading capacity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced toxicity.
Caption: Workflow for in vivo toxicity assessment of this compound.
Caption: Workflow for preparing this compound-loaded liposomes.
References
- 1. biocrick.com [biocrick.com]
- 2. Toxicological studies of gambogic acid and its potential targets in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the toxicity of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid exerts cardioprotective effects in a rat model of acute myocardial infarction through inhibition of inflammation, iNOS and NF-κB/p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential apoptotic induction of gambogic acid, a novel anticancer natural product, on hepatoma cells and normal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gambogic acid induces apoptosis in hepatocellular carcinoma SMMC-7721 cells by targeting cytosolic thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gambogenic acid induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Gambogic Acid and Piperine Synergistically Induce Apoptosis in Human Cholangiocarcinoma Cell via Caspase and Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylated liposomes as delivery systems for Gambogenic acid: Characterization and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Structural Modification of Isogambogic Acid for Enhanced Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the structural modification of Isogambogic acid (IGA) to enhance its therapeutic potency.
Frequently Asked Questions (FAQs)
Q1: We are planning to modify the structure of this compound to improve its anti-cancer activity. Which functional groups are crucial for its biological activity and should be approached with caution during modification?
A1: Structure-activity relationship (SAR) studies have identified key functional groups that are critical for the biological activity of this compound. The α,β-unsaturated ketone (the 9,10 carbon-carbon double bond) is considered important for its apoptosis-inducing activity.[1] Modifications to this group often lead to a significant decrease in potency. Conversely, the 6-hydroxy and 30-carboxy groups can tolerate a variety of modifications, and in some cases, these modifications can lead to enhanced activity or improved physicochemical properties.[1][2]
Q2: Our synthesized this compound derivatives show good in vitro activity but perform poorly in cell-based assays. What could be the potential reasons?
A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Cell Membrane Permeability: The modified compounds might have poor membrane permeability, preventing them from reaching their intracellular targets. Consider evaluating the lipophilicity and other physicochemical properties of your derivatives.
-
Drug Efflux: The compounds might be substrates for drug efflux pumps, such as P-glycoprotein, which actively transport them out of the cells.[3]
-
Stability: The derivatives might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Off-target Effects: In a cell-based assay, the compound interacts with a complex biological system. Off-target effects could counteract the desired activity.
Q3: We are observing unexpected toxicity with our modified this compound compounds in preliminary in vivo studies. What are some strategies to mitigate this?
A3: Toxicity is a significant hurdle in drug development.[4] Here are some strategies to consider:
-
Structure-Toxicity Relationship Studies: Systematically evaluate the toxicity of your derivatives to identify structural motifs associated with toxicity.
-
Formulation Development: Poor solubility can lead to precipitation and localized high concentrations, causing toxicity.[4] Developing a suitable formulation can improve bioavailability and reduce toxicity.[3]
-
Targeted Delivery: Encapsulating the compound in a nanocarrier system can help in targeted delivery to the tumor site, reducing systemic exposure and toxicity.[3]
-
Dose Optimization: Carefully titrate the dose to find a therapeutic window where efficacy is maximized and toxicity is minimized.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of this compound Derivatives
| Potential Cause | Troubleshooting Step |
| Poor solubility of reactants | Use a co-solvent system or a different solvent with better solubilizing properties. |
| Side reactions | Protect sensitive functional groups before carrying out the modification. Optimize reaction conditions (temperature, reaction time, catalyst) to minimize side product formation. |
| Degradation of the starting material or product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation. |
| Inefficient purification | Use a different chromatography technique (e.g., preparative HPLC) for better separation of the desired product from impurities. |
Problem 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Compound precipitation in culture medium | Prepare a stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low and consistent across all wells. Visually inspect the wells for any signs of precipitation. |
| Cell seeding density variation | Ensure a uniform cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. |
| Contamination (bacterial or mycoplasma) | Regularly test your cell lines for contamination. |
| Variability in drug treatment time | Use a multichannel pipette for adding the compound to minimize timing differences between wells. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Selected this compound Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | - | HT-29 | Not specified | [5] |
| Acetyl this compound | Acetylation of a hydroxyl group | Melanoma cells | Low micromolar range | [6] |
| Compound 10 (39-hydroxy-6-methoxy-gambogic acid methyl ester) | Oxidation and esterification | HepG2 | Not specified (inhibitor of apoptosis) | [5] |
| Compound 4 (C39 derivative with aliphatic amino moiety) | Modification at C39 | A549, BGC823, U251, HepG2, MDA-MB-231 | Potent inhibition | [7] |
| Compound 6 (C39 derivative with aliphatic amino moiety) | Modification at C39 | A549, BGC823, U251, HepG2, MDA-MB-231 | Potent inhibition | [7] |
| Derivative 36 (GA derivative with two epoxy groups) | Epoxidation of C=C bonds | HUVECs and five tumor cell lines | Comparable to GA | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.[9]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, ATF2, cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound and its derivatives.
Experimental Workflow
Caption: General experimental workflow for developing potent IGA derivatives.
Logical Relationships
References
- 1. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiangiogenic Activity of Novel Gambogic Acid Derivatives [mdpi.com]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 5. Studies on chemical structure modification and biology of a natural product, gambogic acid (I): Synthesis and biological evaluation of oxidized analogues of gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on chemical structure modification and structure-activity relationship of derivatives of gambogic acid at C(39) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiangiogenic activity of novel gambogic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Isogambogic acid degradation in experimental setups
Welcome to the technical support center for Isogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a polyprenylated xanthone, a class of natural compounds known for their potential therapeutic properties. Like many complex organic molecules, this compound is susceptible to degradation under certain experimental conditions. The primary stability concerns include sensitivity to alkaline pH, specific solvents like methanol (B129727), elevated temperatures, and exposure to air and light.
Q2: What are the known degradation products of this compound?
A2: Two primary degradation products have been identified for the closely related compound, gambogic acid, which serves as a model for this compound's stability. Under alkaline conditions or in methanol, gambogic acid can be converted to gambogoic acid through a nucleophilic addition reaction.[1] Additionally, at elevated temperatures, gambogic acid can undergo epimerization at the C2 position to form epi-gambogic acid .[2][3]
Q3: What are the general recommendations for storing this compound?
A3: For long-term storage, this compound should be stored at -20°C. For short-term storage, 2-8°C is recommended. It should be kept in a tightly sealed container, protected from light, in a dry and well-ventilated area to prevent degradation from moisture, air, and light.
Q4: In which solvents is this compound stable?
A4: Studies on gambogic acid have shown it to be stable in acetone, acetonitrile, and chloroform, even with the addition of acids.[1] However, it is unstable in methanol, where it converts to gambogoic acid, a reaction that is accelerated in the presence of alkalis.[1]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during experiments with this compound and provides solutions to minimize its degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of this compound in the stock solution or final culture medium. | - Prepare fresh stock solutions in a recommended stable solvent like DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare working dilutions in culture medium immediately before use. - Ensure the final pH of the culture medium is not alkaline. |
| Appearance of unexpected peaks in HPLC analysis of experimental samples. | Formation of degradation products such as gambogoic acid or epi-isogambogic acid. | - Avoid using methanol as a solvent. - Protect solutions from light and elevated temperatures. - Check the pH of all solutions; maintain a neutral or slightly acidic pH if the experimental design allows. |
| Precipitation of this compound in aqueous buffers or cell culture medium. | Poor aqueous solubility and potential for aggregation. | - First, dissolve this compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution. - Add the stock solution to the aqueous buffer or medium with vigorous mixing to ensure rapid and even dispersion. - Do not exceed the solubility limit in the final aqueous solution. The final DMSO concentration should typically be kept below 0.5% in cell culture experiments to avoid solvent toxicity. |
| Discoloration of this compound solutions over time. | Oxidation or photodegradation. | - Store solutions in amber vials or wrap containers with aluminum foil to protect from light. - If possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents for solution preparation. |
Quantitative Data on this compound Degradation
While specific quantitative kinetic data for this compound degradation is limited in the literature, the following tables summarize the known stability information, primarily based on studies of its close analog, gambogic acid. This information can be used as a guide to predict the stability of this compound under various conditions.
Table 1: Stability of Gambogic Acid in Different Solvents
| Solvent | Stability | Degradation Product(s) | Reference(s) |
| Acetone | Stable | Not reported | [1] |
| Acetonitrile | Stable | Not reported | [1] |
| Chloroform | Stable | Not reported | [1] |
| Methanol | Unstable | Gambogoic Acid | [1] |
| DMSO | Generally stable for stock solutions when stored properly | Not reported under recommended storage | |
| Aqueous Buffers | Stability is pH-dependent | Potential for various degradation products | [4] |
Table 2: Effect of pH on the Stability of Gambogic Acid
| pH Range | Stability | Observations | Reference(s) |
| Acidic (pH < 7) | Generally Stable | Xanthones are typically more stable in acidic conditions. | [4] |
| Neutral (pH ≈ 7) | Moderately Stable | Stability can be influenced by other factors like temperature and light. | |
| Alkaline (pH > 7) | Unstable | Degradation is accelerated, especially in the presence of certain solvents like methanol. | [1] |
Table 3: Effect of Temperature on the Stability of Gambogic Acid
| Temperature | Condition | Effect | Degradation Product | Reference(s) |
| -20°C | Long-term storage (solid) | Stable | - | |
| 2-8°C | Short-term storage (solid) | Stable | - | |
| Room Temperature | In solution (e.g., methanol) | Gradual degradation | Gambogoic Acid | [1] |
| 100°C | In various solvents (e.g., CDCl₃, DMSO-d₆) | Epimerization | epi-Gambogic Acid | [2][3] |
Table 4: Effect of Light on the Stability of Xanthones
| Condition | Stability | General Observations for Xanthones | Reference(s) |
| Exposure to UV/Visible Light | Potentially Unstable | Photodegradation can occur, leading to loss of activity. The extent depends on the solvent and wavelength of light. | |
| Stored in the dark | More Stable | Protection from light is recommended for solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under a sterile hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10-20 mM.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) can be used if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability-Indicating HPLC Method for Gambogic Acid
This protocol is adapted from a validated method for gambogic acid and can be used as a starting point for this compound analysis.[5]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (85:15 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a standard solution of this compound in the mobile phase.
-
Dilute experimental samples with the mobile phase to fall within the linear range of the standard curve.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time for gambogic acid under these conditions is approximately 9 minutes.[5]
-
Visualizations
Signaling Pathways
This compound and its analogs have been shown to modulate several key signaling pathways involved in cell growth and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Isogambogic Acid in Cancer Cell Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during in vitro and in vivo experiments with Isogambogic Acid (IGA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a polyprenylated xanthone, primarily induces apoptosis in cancer cells through multiple pathways. It is known to activate the unfolded protein response (UPR) pathway and the c-Jun NH2-terminal kinase (JNK) signaling pathway.[1] Concurrently, it inhibits the transcriptional activity of Activating Transcription Factor 2 (ATF2).[2][3] Studies on the related compound, gambogic acid (GA), suggest it also modulates the NF-κB and PI3K/Akt/mTOR signaling pathways and can disrupt microtubule dynamics.[4][5][6]
Q2: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?
Resistance to IGA can be multifactorial. Based on its known mechanisms and general principles of drug resistance in cancer, likely causes include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump IGA out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Alterations in Target Pathways:
-
JNK/ATF2 Pathway: Mutations or altered expression of proteins within the JNK signaling cascade or of ATF2 itself could prevent IGA from exerting its pro-apoptotic effects.
-
PI3K/Akt/mTOR Pathway: Upregulation of the pro-survival PI3K/Akt/mTOR pathway can counteract the apoptotic signals induced by IGA.[9]
-
NF-κB Pathway: Constitutive activation of the NF-κB pathway, which promotes cell survival and proliferation, can also confer resistance.
-
-
Target Modification: While less common for this class of drugs, mutations in the direct binding targets of IGA could reduce its affinity and inhibitory effects.
-
Enhanced DNA Repair and Anti-Apoptotic Signaling: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or enhanced DNA repair mechanisms can help cancer cells survive IGA-induced stress.[5][6]
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
You can assess the expression and function of ABC transporters using several methods:
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes like ABCB1, ABCC1, and ABCG2.
-
Western Blotting: To quantify the protein expression of P-gp, MRP1, and BCRP.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp). Increased efflux of the dye in resistant cells, which can be reversed by a known inhibitor of the transporter, indicates functional pump overexpression.
Q4: What strategies can I use to overcome IGA resistance in my experiments?
-
Co-administration with an ABC Transporter Inhibitor: Using known inhibitors like Verapamil (for P-gp) or MK-571 (for MRP1) can help restore IGA sensitivity by preventing its efflux.
-
Combination Therapy: Combining IGA with inhibitors of key survival pathways that are upregulated in resistant cells (e.g., PI3K/Akt or MEK/ERK inhibitors) may have a synergistic effect.[4] Gambogenic acid, a related compound, has shown synergistic effects when combined with other chemotherapeutics in erlotinib-resistant non-small-cell lung cancer.[10]
-
Development of Novel Formulations: Nanoparticle-based delivery systems for gambogic acid have been explored to improve solubility and potentially bypass efflux pump-mediated resistance.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. High or low cell density can affect drug response.[11][12] |
| Drug Stability and Storage | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles. |
| Assay Incubation Time | The duration of drug exposure can significantly impact IC50 values. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line (e.g., by STR profiling). High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent, low passage range. |
| DMSO Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Problem 2: My this compound-resistant cell line shows cross-resistance to other chemotherapeutic agents.
| Potential Cause | Troubleshooting Steps |
| Multidrug Resistance (MDR) Phenotype | This is a strong indicator of ABC transporter overexpression. The pumps responsible for IGA efflux can often transport a wide range of structurally and functionally diverse drugs.[7] |
| Upregulation of Broad Pro-Survival Pathways | Activation of pathways like PI3K/Akt or NF-κB can confer resistance to multiple apoptotic stimuli, not just IGA. |
| Action Steps | 1. Characterize the Resistance Profile: Test the resistant cell line against a panel of standard chemotherapeutic drugs (e.g., Paclitaxel, Doxorubicin, Vincristine) to determine the extent of cross-resistance.2. Investigate MDR Mechanisms: Perform qPCR, Western blotting, and functional efflux assays for key ABC transporters (P-gp, MRP1, BCRP).3. Pathway Analysis: Use Western blotting or other techniques to assess the activation state of key survival pathways (e.g., phosphorylation of Akt, ERK) in resistant vs. sensitive cells. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Factor |
| Parental Sensitive (e.g., MCF-7) | 1.5 ± 0.2 | 1.0 |
| IGA-Resistant (e.g., MCF-7/IGA) | 18.2 ± 2.5 | 12.1 |
| Parental Sensitive (e.g., A549) | 2.1 ± 0.3 | 1.0 |
| IGA-Resistant (e.g., A549/IGA) | 25.5 ± 3.1 | 12.1 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol is adapted from established methods for generating drug-resistant cell lines.[13][14]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or WST-1).
-
Initial Exposure: Culture the parental cells in media containing IGA at a concentration equal to the IC50.
-
Monitor and Recover: Initially, significant cell death will occur. Maintain the culture, replacing the drug-containing medium every 2-3 days, until a population of surviving cells begins to proliferate.
-
Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of IGA in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[14]
-
Stabilize the Resistant Population: Continue this process of dose escalation until the cells can proliferate in a significantly higher concentration of IGA (e.g., 10-20 times the initial IC50).
-
Characterize and Bank: Once a stable resistant population is established, characterize the resistance phenotype and bank the cells for future experiments. Culture the resistant cells in a drug-free medium for several passages to ensure the resistance is stable before freezing.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.[15]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: IGA action and resistance pathways.
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells. | Semantic Scholar [semanticscholar.org]
- 6. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gambogenic acid inhibits fibroblast growth factor receptor signaling pathway in erlotinib-resistant non-small-cell lung cancer and suppresses patient-derived xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Isogambogic Acid vs. Gambogic Acid: A Comparative Guide to Cytotoxic Activity
In the landscape of natural compounds with therapeutic potential, xanthones derived from the Garcinia species have garnered significant attention for their potent anti-cancer properties. Among these, Gambogic Acid (GA) is a well-studied cytotoxic agent. Its isomer, Isogambogic Acid (IGA), along with its derivatives, also exhibits anti-tumor activity, though data is less abundant. This guide provides a comparative overview of the cytotoxic activities of this compound and Gambogic Acid, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Summary of Cytotoxic Activity
Direct comparative studies on the cytotoxic potency of this compound and Gambogic Acid across the same cancer cell lines are limited in the current scientific literature. However, by compiling data from various independent studies, a preliminary assessment of their activity can be made. It is important to note that variations in experimental conditions (e.g., cell lines, incubation times, assay methods) can influence IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gambogic Acid | SW1 Melanoma | ~0.05 (for 50% viability reduction) | |
| WM115 Human Melanoma | < 1 | ||
| MEWO Human Melanoma | ~0.5 - 2 | ||
| A549 (NSCLC) | Not specified | ||
| H460 (NSCLC) | Not specified | ||
| Acetyl this compound | SW1 Melanoma | ~0.5 (for 50% viability reduction) | |
| WM115 Human Melanoma | ~0.5 - 2 | ||
| MEWO Human Melanoma | ~0.5 - 2 | ||
| Isogambogenic Acid | A549 (NSCLC) | Not specified (induces cell death) | |
| H460 (NSCLC) | Not specified (induces cell death) |
Note: Data for Acetyl this compound and Isogambogenic Acid are presented as surrogates for this compound due to the limited availability of data on the parent compound.
Mechanistic Differences in Cytotoxicity
The primary distinction in the cytotoxic activity between Gambogic Acid and the available data on this compound derivatives lies in their underlying molecular mechanisms. While Gambogic Acid predominantly induces apoptosis, derivatives of this compound appear to employ different cell death pathways.
Gambogic Acid: The cytotoxic effects of Gambogic Acid are largely attributed to the induction of apoptosis through multiple signaling pathways.
-
Intrinsic Apoptosis: GA promotes the release of cytochrome c from the mitochondria by modulating the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and subsequently caspase-3.
-
Extrinsic Apoptosis: It can also activate the extrinsic pathway by upregulating death receptors like Fas, leading to the activation of caspase-8.
-
Inhibition of NF-κB: Gambogic Acid is a known inhibitor of the NF-κB signaling pathway, which is crucial for cell survival and proliferation.
-
Induction of Autophagy: Some studies suggest that GA can also induce autophagy, which may contribute to its cytotoxic effects in certain contexts.
This compound and its Derivatives:
-
Acetyl this compound (AIGA): In melanoma cells, AIGA induces apoptosis through a mechanism that involves the activation of c-Jun N-terminal kinase (JNK) and the inhibition of Activating Transcription Factor 2 (ATF2) transcriptional activity. This suggests a distinct signaling cascade compared to the broader mechanisms reported for Gambogic Acid.
-
Isogambogenic Acid: In non-small-cell lung carcinoma (NSCLC) cells, isogambogenic acid has been shown to induce apoptosis-independent autophagic cell death. This is a significant point of differentiation from Gambogic Acid, indicating that it can trigger a different programmed cell death pathway.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and the experimental approaches used to evaluate them, the following diagrams are provided.
Caption: Gambogic Acid's primary apoptotic signaling pathways.
A Comparative Guide: Isogambogic Acid and Celastrol in Melanoma Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of melanoma treatment is continually evolving, with a growing interest in natural compounds that exhibit potent anti-cancer properties. Among these, Isogambogic acid (specifically its derivative, Acetyl this compound) and Celastrol have emerged as promising candidates. This guide provides a comprehensive, data-driven comparison of these two compounds in the context of melanoma therapy, drawing upon preclinical experimental evidence.
Executive Summary
Both Acetyl this compound (AIGA) and Celastrol demonstrate significant efficacy in reducing melanoma cell viability and inducing apoptosis.[1] Celastrol generally exhibits a more potent cytotoxic effect at lower concentrations.[1] Their primary mechanisms of action converge on the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the inhibition of the activating transcription factor 2 (ATF2), a key player in melanoma progression.[1] However, Celastrol's anti-melanoma activity is further amplified through its modulation of the PI3K/AKT/mTOR and reactive oxygen species (ROS)-dependent mitochondrial pathways.
Quantitative Performance Data
The following tables summarize the quantitative data on the efficacy of Acetyl this compound and Celastrol in various melanoma cell lines.
Table 1: Effect on Melanoma Cell Viability
| Compound | Cell Line | Concentration (µM) | % Viability | Citation |
| Acetyl this compound | SW1 (mouse) | 1 | 10% | [1] |
| Celastrol | SW1 (mouse) | 0.05 | 50% | [1] |
| Celastrol | SW1 (mouse) | 0.1 | 10% | [1] |
| Acetyl this compound | WM115 (human) | 0.5 - 2 | Reduced | [1] |
| Celastrol | WM115 (human) | 1 | Reduced | [1] |
| Acetyl this compound | MEWO (human) | 0.5 - 2 | Reduced | [1] |
| Celastrol | MEWO (human) | 1 | Reduced | [1] |
Table 2: Induction of Apoptosis in SW1 Melanoma Cells
| Compound | Concentration (µM) | % Apoptosis | Citation |
| Acetyl this compound | 1 | 15% | [1] |
| Celastrol | 0.5 | 13% | [1] |
| Celastrol | 1 | 35% | [1] |
Signaling Pathways and Mechanisms of Action
Acetyl this compound and Celastrol: The JNK/ATF2 Axis
Both AIGA and Celastrol exert their anti-melanoma effects by modulating the JNK signaling pathway.[1] They inhibit the transcriptional activity of ATF2 while activating JNK and the transcriptional activity of its substrate, c-Jun.[1] The pro-apoptotic effects of both compounds are dependent on JNK activity.[1]
References
A Comparative Guide to Isogambogic Acid and Other JNK Pathway Activators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of isogambogic acid and other molecules in activating the c-Jun N-terminal kinase (JNK) signaling pathway. This document summarizes key quantitative data, details experimental methodologies for assessing JNK activation, and provides visual representations of the signaling cascade and experimental workflows.
The JNK pathway is a critical mediator of cellular responses to stress, including inflammation, apoptosis, and proliferation. Its role in various pathological conditions has made it a significant target for therapeutic development. A variety of small molecules have been identified as activators of this pathway, each with distinct potencies and mechanisms of action. This guide focuses on comparing this compound with other known JNK activators, including acetyl this compound, celastrol (B190767), and anisomycin, as well as physical stimuli such as sorbitol-induced osmotic stress and UV radiation.
Quantitative Efficacy Comparison of JNK Pathway Activators
The following table summarizes the available quantitative data on the efficacy of various JNK pathway activators. It is important to note that direct comparative studies with standardized methodologies are limited, and the effective concentrations can vary significantly depending on the cell type, experimental conditions, and the specific endpoint measured (e.g., JNK phosphorylation, c-Jun phosphorylation, or downstream biological effects).
| Activator | Target/Mechanism | Effective Concentration/Dosage | Cell Type/System | Key Findings | Reference(s) |
| This compound | JNK Pathway Activation | Data not available | - | While identified as a JNK activator, specific EC50 values for direct JNK activation are not readily available in the literature. | - |
| Acetyl this compound (AIGA) | JNK Pathway Activation | ~0.1 - 1 µM (for downstream effects) | SW1 melanoma cells | Induces JNK phosphorylation and c-Jun transcriptional activity.[1] | [1] |
| Celastrol | JNK Pathway Activation | ~0.05 - 1 µM (for downstream effects) | SW1 melanoma cells | More potent than AIGA in inducing c-Jun transcriptional activity and JNK phosphorylation.[1][2] | [1][2] |
| Anisomycin | Protein synthesis inhibitor, potent JNK activator | 25 ng/mL (specific agonist concentration)[3]; 0.01 - 8 µM (cell growth inhibition)[4] | DU 145, U251, U87, MDA-MB-468 cells | Potently activates JNK and p38 MAPK pathways.[3][4][5][6] | [3][4][5][6] |
| Sorbitol | Induces hyperosmotic stress | 200 - 600 mM | Preimplantation embryos, 3T3-L1 adipocytes, SH-SY5Y cells | Induces a dose-dependent activation of JNK.[7][8][9] | [7][8][9] |
| UV Radiation | Induces cellular stress | UVC: 40-80 J/m²; UVB: 150-300 J/m² | 3T3 cells, human keratinocytes | Activates JNK with distinct kinetics depending on the UV type and dose.[10][11] | [10][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for assessing JNK activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of JNK pathway activators.
Western Blot for Phosphorylated JNK (p-JNK) and c-Jun (p-c-Jun)
This is a common method to determine the activation state of the JNK pathway by measuring the phosphorylation of JNK and its direct substrate, c-Jun.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T, or a cell line relevant to the research question) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the JNK activator (e.g., this compound, celastrol, anisomycin) for a predetermined time (e.g., 30 minutes, 1 hour, 4 hours). Include a vehicle-treated control group.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
d. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-JNK (Thr183/Tyr185), total JNK, phospho-c-Jun (Ser63/73), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the total protein or the loading control.
-
Calculate the fold change in phosphorylation relative to the vehicle-treated control.
In Vitro JNK Kinase Assay
This assay directly measures the enzymatic activity of JNK on a specific substrate.
a. Immunoprecipitation of JNK:
-
Lyse treated or untreated cells as described in the Western Blot protocol.
-
Incubate the cell lysate with an anti-JNK antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for an additional 2 hours to capture the JNK-antibody complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
b. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a JNK substrate (e.g., recombinant GST-c-Jun) and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer and boiling.
c. Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).
ATF2 Transcriptional Activity Assay
This assay measures the functional consequence of JNK activation by quantifying the transcriptional activity of ATF2, a downstream target of JNK.
a. Cell Treatment and Nuclear Extraction:
-
Treat cells with the JNK activator as described previously.
-
Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to isolate nuclear proteins.
-
Determine the protein concentration of the nuclear extracts.
b. ELISA-based Assay:
-
Use a commercially available ATF2 transcription factor assay kit.
-
Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the ATF2 consensus binding site.
-
Incubate to allow active ATF2 to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the active form of ATF2.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.
c. Data Analysis:
-
Calculate the ATF2 transcriptional activity relative to the control group.
Conclusion
This compound and its acetylated form have been identified as activators of the JNK signaling pathway. Qualitative comparisons suggest that celastrol is a more potent JNK activator than acetyl this compound in melanoma cells. Anisomycin is a well-established and potent JNK activator frequently used as a positive control in experimental settings. Physical stimuli like sorbitol and UV radiation also serve as robust, albeit less specific, inducers of the JNK pathway.
For researchers investigating the JNK pathway, the choice of activator will depend on the specific research question, the desired potency, and the experimental system. While this guide provides a comparative overview, it is crucial to empirically determine the optimal concentrations and treatment conditions for each activator in the specific cell type and assay being utilized. The provided experimental protocols offer a solid foundation for such investigations. Further research is warranted to establish a more comprehensive quantitative comparison of the efficacy of this compound against a wider array of JNK activators.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol inhibits tumor cell proliferation and promotes apoptosis through the activation of c-Jun N-terminal kinase and suppression of PI3 K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using hyperosmolar stress to measure biologic and stress-activated protein kinase responses in preimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of MAPK cascades by insulin and osmotic shock: lack of an involvement of p38 mitogen-activated protein kinase in glucose transport in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK signaling pathway regulates sorbitol-induced Tau proteolysis and apoptosis in SH-SY5Y cells by targeting caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose rate and mode of exposure are key factors in JNK activation by UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Activation of Signaling Pathways by UVA and UVB Radiation in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Isogambogic Acid Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid (IGA), a caged xanthone (B1684191) derived from the resin of Garcinia hanburyi, has demonstrated potent anti-cancer and antibiotic activities.[1] Elucidating the direct molecular targets of IGA and confirming engagement in a cellular context is paramount for advancing its therapeutic development and understanding its mechanism of action. This guide provides a comparative overview of modern techniques for validating target engagement in live cells, complete with supporting data and detailed experimental protocols.
Putative Molecular Targets of this compound
While direct targets of this compound are still under comprehensive investigation, studies on its close structural analog, Gambogic acid (GA), and its derivative, acetyl this compound, have revealed several key signaling pathways and protein interactions. These findings provide a strong foundation for identifying and validating putative IGA targets.
-
NF-κB Signaling Pathway: Gambogic acid has been shown to suppress the NF-κB pathway, a critical regulator of inflammation and cell survival.[2][3][4] One identified direct target in this pathway is the IκB kinase β (IKKβ) subunit, which GA covalently modifies, thereby inhibiting its kinase activity.[5]
-
Transferrin Receptor (TfR): Gambogic acid binds to the transferrin receptor, a protein often overexpressed on the surface of cancer cells.[2][6][7] This interaction is independent of the transferrin binding site and is proposed to induce a unique signaling cascade leading to rapid apoptosis.[6][7]
-
JNK/ATF2 Signaling Axis: Studies on acetyl this compound have shown that it can inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2) and activate c-Jun N-terminal kinase (JNK).[8][9] This modulation of the JNK/ATF2 pathway is crucial for its pro-apoptotic effects in melanoma cells.[8]
-
Other Potential Targets: Research on gambogic acid has implicated other proteins and pathways, including VEGFR2, topoisomerase IIα, and the AMPK-mTOR pathway, suggesting a polypharmacological profile.[10][11][12]
Below is a diagram illustrating the key signaling pathways potentially modulated by this compound based on current research.
Caption: Putative signaling pathways affected by this compound.
Comparison of Live-Cell Target Engagement Methods
Validating that a compound binds its intended target within the complex milieu of a living cell is a crucial step in drug development. Several powerful techniques are available, each with distinct principles, advantages, and limitations.
| Method | Principle | Advantages | Limitations | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after a heat challenge.[4] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[4][13] | Requires a specific antibody for Western blot or complex mass spectrometry for proteome-wide analysis; indirect measure of binding.[13] | Thermal Shift (ΔTm), EC50 |
| Fluorescence-Based Assays (e.g., FP, NanoBRET) | Measures changes in fluorescence properties (e.g., polarization, energy transfer) upon ligand binding to a fluorescently-labeled or tagged target protein.[14][15] | High-throughput; provides direct binding data (Kd); can be performed in real-time in live cells.[14] | Requires genetic modification of cells (tagging) or a specific fluorescent probe; potential for artifacts from tags or labels.[7] | Dissociation Constant (Kd), IC50 |
| Chemoproteomics (Affinity-Based) | An immobilized or clickable version of the compound is used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[5][16] | Unbiased, proteome-wide target identification; can identify "off-targets"; provides direct evidence of interaction.[5][17] | Requires chemical modification of the compound, which may alter its binding properties; can be prone to non-specific binding.[16] | List of interacting proteins, IC50 (displacement) |
Quantitative Data Comparison (Representative)
| Parameter | Cellular Thermal Shift Assay (CETSA) | Fluorescence Polarization (FP) | Chemoproteomics (Competitive Displacement) |
| Metric | EC50 (Thermal Stabilization) | Kd (Binding Affinity) | IC50 (Displacement) |
| Value | 1.5 µM | 0.8 µM | 1.2 µM |
| Cellular Context | Intact Cells | Cell Lysate / Purified Protein | Cell Lysate |
| Throughput | Medium (WB) to High (HT-CETSA) | High | Low to Medium |
| Interpretation | Indicates target engagement and stabilization in a physiological context. | Measures direct binding affinity in a simplified system. | Identifies direct and indirect binding partners; confirms engagement at the target. |
Note: The values presented are illustrative. EC50, Kd, and IC50 are distinct biophysical constants and are not directly interchangeable, though they are often correlated.[18]
Experimental Protocols & Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a label-free manner. The workflow involves treating live cells with the compound, heating the cells to denature proteins, and then quantifying the amount of target protein that remains soluble.
Caption: General workflow for a Western Blot-based CETSA experiment.
Detailed Protocol (CETSA with Western Blot Detection):
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the putative target) and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[19]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[19]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target protein. Use a suitable secondary antibody and visualize the bands.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A rightward shift in the curve for IGA-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
Fluorescence Polarization (FP) Assay
FP is a high-throughput, in-solution technique that measures the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. The binding event slows the rotation of the tracer, increasing the polarization of its emitted light. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound like IGA.
Caption: Principle of a competitive Fluorescence Polarization assay.
Detailed Protocol (Competitive FP Assay):
-
Reagent Preparation:
-
Target Protein: Purify the recombinant putative target protein.
-
Fluorescent Tracer: Synthesize or obtain a fluorescently labeled small molecule known to bind the target. The tracer's affinity (Kd) for the target should be determined in a direct binding experiment.
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a microplate (e.g., 384-well, black, low-volume), add a fixed concentration of the target protein and the fluorescent tracer. A common starting point is to use the protein at a concentration equal to its Kd for the tracer, and the tracer at a low nanomolar concentration.[20]
-
Add serial dilutions of this compound to the wells. Include wells with no IGA (high polarization control) and wells with no target protein (low polarization control).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the plate on a fluorescence polarization reader, using appropriate excitation and emission filters for the chosen fluorophore. The instrument will measure the parallel and perpendicular fluorescence intensities and calculate the polarization value (in mP).
-
Data Analysis: Plot the polarization values against the logarithm of the IGA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of IGA that displaces 50% of the bound tracer. The binding affinity (Ki) of IGA can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
Conclusion
Validating the engagement of this compound with its molecular targets in live cells is a critical step toward understanding its therapeutic potential. No single method is universally superior; instead, they provide complementary information. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for confirming target interaction in a physiological, label-free context. Fluorescence-based assays offer high-throughput capabilities and precise affinity measurements, ideal for screening and lead optimization. Chemoproteomics provides an unbiased, proteome-wide view, crucial for identifying novel targets and potential off-target effects.
For a comprehensive validation strategy, it is recommended to employ an orthogonal approach. For instance, a putative target identified through a chemoproteomics screen can be validated using CETSA to confirm engagement in intact cells. Subsequently, a fluorescence polarization assay could be developed to enable high-throughput screening of IGA analogs and establish a quantitative structure-activity relationship (SAR). By integrating these powerful techniques, researchers can build a robust body of evidence to confidently link this compound to its molecular targets and accelerate its journey from a promising natural product to a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic effect of gambogic acid in esophageal squamous cell carcinoma cells via suppression of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gambogic acid inhibits the catalytic activity of human topoisomerase IIalpha by binding to its ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 15. Next-Generation Noncompetitive Nanosystems Based on Gambogic Acid: In silico Identification of Transferrin Receptor Binding Sites, Regulatory Shelf Stability, and Their Preliminary Safety in Healthy Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid Derivatives Show Promise in HNSCC Models, Offering Alternative Mechanisms to Standard Chemotherapy
For Immediate Release
Recent preclinical studies investigating derivatives of isogambogic acid, namely Acetyl this compound (AIGA) and 30-hydroxygambogic acid (GA-OH), have demonstrated their potential as novel therapeutic agents in Head and Neck Squamous Cell Carcinoma (HNSCC) models. These compounds exhibit distinct mechanisms of action compared to standard chemotherapy agents like cisplatin (B142131), primarily by inducing cellular stress and apoptosis. While direct head-to-head comparisons with standard chemotherapy are still emerging, the available data suggests that these natural product derivatives could offer new avenues for HNSCC treatment.
Standard of care for HNSCC often involves a combination of surgery, radiation, and chemotherapy, with platinum-based compounds such as cisplatin being a cornerstone of systemic treatment.[1][2][3] However, resistance to chemotherapy and significant side effects remain major clinical challenges. This compound and its derivatives are being explored as alternatives or adjuncts to current therapies.
Efficacy of this compound Derivatives in HNSCC Models
While data on this compound itself in HNSCC is limited, studies on its derivatives, AIGA and GA-OH, provide valuable insights into their anti-cancer properties.
Acetyl this compound (AIGA) has been shown to activate the Unfolded Protein Response (UPR) and apoptotic pathways in a panel of HNSCC cell lines.[4][5] The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[6][7] Persistent UPR activation can lead to programmed cell death (apoptosis). A high-throughput screening of 2400 compounds identified AIGA as a potent inducer of a terminal UPR in HNSCC cells.[4][5]
In a separate study on melanoma models, AIGA was found to inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2) while activating c-Jun NH2-terminal kinase (JNK) and c-Jun transcriptional activity, ultimately leading to apoptosis.[8][9]
30-hydroxygambogic acid (GA-OH) has been evaluated in an in vivo model of HPV-positive HNSCC, where it demonstrated a significant enhancement of the anti-tumor efficacy of cisplatin.[1][10][11] In this xenograft model, the combination of GA-OH and cisplatin led to a greater reduction in tumor growth compared to cisplatin alone.[1] Notably, the study did not report significant toxicity for GA-OH in the murine model.[10][11]
The following table summarizes the available quantitative data on the efficacy of this compound derivatives. It is important to note that this data is not from direct comparative studies with standard chemotherapy as a standalone treatment.
| Compound | Model System | Key Findings | Reference |
| Acetyl this compound (AIGA) | HNSCC Cell Lines | Induced apoptosis and activated the Unfolded Protein Response. | [4][5] |
| 30-hydroxygambogic acid (GA-OH) | HPV+ HNSCC Xenograft (in vivo) | Significantly increased the efficacy of cisplatin in reducing tumor growth. | [1][10][11] |
| Cisplatin (Standard Chemotherapy) | HNSCC (Clinical & Preclinical) | Standard of care, induces DNA damage leading to apoptosis. | [1][2][3] |
Signaling Pathways and Mechanisms of Action
This compound derivatives appear to exert their anti-cancer effects through distinct signaling pathways compared to traditional DNA-damaging agents like cisplatin.
This compound Derivatives: The primary mechanism identified for AIGA in HNSCC is the induction of the Unfolded Protein Response (UPR).[4][5] This pathway is activated when the protein folding capacity of the endoplasmic reticulum is overwhelmed, leading to cellular stress and, ultimately, apoptosis. Another related compound, Gambogenic Acid, has been shown to induce ER stress in colorectal cancer via the eIF2α signaling pathway, a key branch of the UPR.[12]
Standard Chemotherapy (Cisplatin): Cisplatin's mechanism of action is well-established and involves cross-linking with purine (B94841) bases in DNA, which interferes with DNA repair mechanisms. This leads to DNA damage and the induction of apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing cell viability and can be adapted for testing various compounds.
-
Cell Seeding: HNSCC cells are seeded in a 96-well plate at a density of 1,500 cells/well and incubated for 24 hours.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivative or cisplatin) and incubated for a specified period (e.g., 48 hours).[13]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated until formazan (B1609692) crystals are visible (typically 1-4 hours).[13]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[13]
Apoptosis Assay (Annexin V Staining)
This protocol outlines a common method for detecting apoptosis.
-
Cell Seeding and Treatment: HNSCC cells are seeded in 6-well plates and treated with the test compound as described for the viability assay.[13]
-
Cell Harvesting: After the incubation period, cells are harvested using a gentle dissociation reagent (e.g., Accutase).[13]
-
Staining: The harvested cells are washed with PBS and then stained with a PE Annexin V Apoptosis Detection Kit according to the manufacturer's instructions.[13]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
In Vivo HNSCC Xenograft Model
This protocol describes a general procedure for establishing and treating HNSCC tumors in mice.
-
Cell Preparation: HNSCC cells (e.g., UM-SCC47) are grown to 85-90% confluency, trypsinized, and resuspended in a 1:1 mixture of medium and Matrigel.[14]
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[14]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups and administered the test compounds (e.g., GA-OH, cisplatin, or vehicle control) according to a predetermined schedule.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is concluded when tumors in the control group reach a specified size, and the tumors are excised for further analysis.
Conclusion
Derivatives of this compound represent a promising new class of compounds for the treatment of HNSCC. Their ability to induce cell death through mechanisms distinct from standard chemotherapy, such as the activation of the Unfolded Protein Response, suggests they may be effective in cases of cisplatin resistance or could be used in combination to enhance therapeutic outcomes. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate their therapeutic potential in HNSCC.
References
- 1. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent Chemoradiation in Cisplatin-Ineligible Locoregionally Advanced Head and Neck Cancer (NRG-HN004) - NRG Oncology [nrgoncology.org]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 5. "Acetyl this compound activates unfolded protein response and apoptosis in head and . . ." by Mehrnoosh Ghafouri, Chester Gauss et al. [digitalcommons.wayne.edu]
- 6. Targeting the unfolded protein response in head and neck and oral cavity cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 9. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "E6 Inhibtion-Mediated Combinatorial Therapy for HPV+ HNSCC" by Sonia Whang [scholarsrepository.llu.edu]
- 12. Frontiers | Gambogenic Acid Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway [frontiersin.org]
- 13. Apoptosis Signaling Molecules as Treatment Targets in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Invasion of Head and Neck Squamous Cell Carcinoma Cells Does Not Require Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a caged xanthonoid derived from the resin of Garcinia hanburyi, has garnered significant interest within the oncology research community for its potent anti-cancer properties. This guide provides a comparative overview of the cytotoxic and apoptotic effects of this compound and its closely related analogue, Gambogic acid, across various cancer cell lines. The data presented herein is a synthesis of findings from multiple preclinical studies, offering a valuable resource for researchers investigating novel therapeutic avenues.
Comparative Efficacy of this compound and its Analogues
The anti-proliferative activity of this compound and Gambogic acid has been evaluated in a multitude of cancer cell lines, demonstrating a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. It is important to note that while this compound and Gambogic acid are structurally similar and often exhibit comparable mechanisms, direct quantitative comparisons should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acetyl this compound | SW1 | Melanoma | ~1 | [1][2] |
| Gambogic Acid | Tca8113, TSCC, NT | Oral Squamous Cell Carcinoma | 2 - 6 | [3] |
| Gambogic Acid | BGC-823/Doc | Gastric Cancer | Not specified | [4] |
| Gambogic Acid | MKN-28 | Gastric Cancer | Not specified | [5] |
| Gambogic Acid | BGC-823 | Gastric Cancer | Not specified | [5] |
| Gambogic Acid | LOVO | Colorectal Cancer | Not specified | [5] |
| Gambogic Acid | SW-116 | Colorectal Cancer | Not specified | [5] |
| Gambogic Acid | K562 | Leukemia | < 0.5 | [6] |
| Gambogic Acid | T98G | Glioma | 0.2 - 0.4 | [7] |
| Gambogic Acid | A375 | Malignant Melanoma | 5 - 10 | [8] |
Key Observations:
-
Acetyl this compound demonstrates potent cytotoxicity in melanoma cells at a low micromolar concentration.[1][2]
-
Gambogic acid shows a dose-dependent inhibitory effect on various cancer cell lines, with IC50 values typically in the low micromolar range.[3][6][7][8]
-
Notably, Gambogic acid exhibits significant potency in leukemia and glioma cell lines, with sub-micromolar IC50 values.[6][7]
Induction of Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, this compound and its derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
In SW1 melanoma cells, treatment with 1 µmol/L of Acetyl this compound resulted in a 15% apoptotic rate.[1] This effect is often mediated through the activation of caspase cascades.[1] Studies on Gambogic acid have shown it induces apoptosis in various cell lines, including oral squamous cell carcinoma, gastric cancer, and leukemia.[3][4][6] For instance, in T98G glioma cells, Gambogic acid was found to induce apoptosis through a caspase-dependent pathway, involving the activation of caspases-3, -8, and -9.[7]
Furthermore, Gambogic acid has been observed to induce G2/M phase arrest in gastric carcinoma cell line BGC-823.[1] In non-small-cell lung carcinoma A549 cells, a related compound, iso-GNA, induced a slight G0/G1 phase accumulation.[9]
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are underpinned by its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
In melanoma cells, Acetyl this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and c-Jun signaling pathways while inhibiting the transcriptional activity of Activating Transcription Factor 2 (ATF2).[1][2] The pro-apoptotic effects of Acetyl this compound in melanoma are dependent on JNK activity.[1][2]
Caption: General signaling pathways modulated by Gambogic Acid.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-cancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., JNK, p-JNK, c-Jun, p-c-Jun, ATF2, caspases, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.
This guide provides a consolidated overview to aid in the design and interpretation of future studies on this compound and its potential as a novel anti-cancer agent. The presented data highlights its broad efficacy and delineates key molecular mechanisms, paving the way for further investigation and development.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 5. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergies: Isogambogic Acid in Combination Therapies
For Immediate Release
Shanghai, China – December 20, 2025 – Isogambogic acid, a derivative of the natural compound Gambogic acid, is demonstrating significant promise in enhancing the efficacy of conventional anticancer drugs. Emerging research reveals that this compound and its related compounds exhibit potent synergistic effects when combined with chemotherapy agents such as cisplatin (B142131), doxorubicin (B1662922), paclitaxel (B517696), and docetaxel (B913). These combinations have been shown to increase cancer cell death, overcome drug resistance, and potentially reduce the required dosages of cytotoxic drugs, thereby minimizing side effects. This guide provides a comprehensive comparison of the synergistic effects of this compound with various anticancer drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of Synergistic Effects
The synergistic potential of this compound and its precursor, Gambogic acid (GA), has been evaluated across various cancer cell lines in combination with several standard chemotherapeutic agents. The following tables summarize the quantitative data from key studies, highlighting the enhanced anticancer activity.
Table 1: Synergistic Effects of Gambogic Acid (GA) with Cisplatin
| Cell Line | Cancer Type | IC50 of GA Alone (µM) | IC50 of Cisplatin Alone (µM) | Combination Treatment Details | Combination Index (CI) | Key Outcomes |
| A549 | Non-Small Cell Lung Cancer | 3.56 ± 0.36 | 21.88 ± 3.21 | Sequential treatment: Cisplatin (48h) followed by GA (48h) | <0.9 (Synergistic) | Strong synergistic antiproliferative activity.[1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 4.05 ± 0.51 | 25.76 ± 4.03 | Sequential treatment: Cisplatin (48h) followed by GA (48h) | <0.9 (Synergistic) | Markedly increased apoptosis compared to single-drug treatments.[1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1.12 ± 0.31 | 25.21 ± 4.38 | Sequential treatment: Cisplatin (48h) followed by GA (48h) | <0.9 (Synergistic) | Inhibition of NF-κB and MAPK/HO-1 signaling pathways.[1] |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | 2.59 ± 0.78 | >40 | GA (2 µM) + Cisplatin (10 µg/mL) | Not explicitly calculated, but synergy demonstrated | Enhanced apoptosis (up to 74.8% at 72h) and reduced cisplatin resistance by downregulating MRP2 and LRP expression.[2] |
Table 2: Synergistic Effects of Gambogic Acid (GA) with Docetaxel
| Cell Line | Cancer Type | IC50 of GA Alone (µM) | IC50 of Docetaxel Alone (µM) | Combination Treatment Details | Combination Index (CI) | Key Outcomes |
| BGC-823 | Gastric Cancer | 2.5 | 6.25 | Concurrent treatment for 48h | <1 (Synergistic) | Enhanced apoptosis and downregulation of survivin.[3][4] |
| MKN-28 | Gastric Cancer | 0.25 | 0.625 | Concurrent treatment for 48h | <1 (Synergistic) | Synergistic cytotoxicity.[3][4] |
| LOVO | Colorectal Cancer | 1.0 | 2.5 | Concurrent treatment for 48h | <1 (Synergistic) | Enhanced apoptosis.[3][4] |
| SW-116 | Colorectal Cancer | 1.0 | 2.5 | Concurrent treatment for 48h | <1 (Synergistic) | Synergistic cytotoxicity.[3][4] |
Table 3: Synergistic Effects of Gambogic Acid (GA) with Doxorubicin and Paclitaxel
| Cell Line | Cancer Type | Anticancer Drug | Combination Treatment Details | Key Outcomes |
| MCF-7 | Breast Cancer | Doxorubicin | Synergistic anti-proliferative effect and enhanced apoptosis.[5] | |
| MDA-MB-231R (Paclitaxel-resistant) | Triple-Negative Breast Cancer | Paclitaxel | GA increased sensitivity to paclitaxel, enhanced apoptosis, and inhibited the SHH signaling pathway.[6] | |
| MDA-MB-468R (Paclitaxel-resistant) | Triple-Negative Breast Cancer | Paclitaxel | GA enhanced the antitumor effects of paclitaxel through inactivation of the SHH signaling pathway.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or their combination for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect is quantified by the Combination Index (CI), calculated using the Chou-Talalay method. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat them with the drugs as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, MRP2, LRP, SHH, Gli1, Ptch1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound and its analogs in combination with anticancer drugs are attributed to their ability to modulate multiple cellular signaling pathways.
Overcoming Drug Resistance
In cisplatin-resistant lung cancer cells, Gambogic acid has been shown to downregulate the expression of multidrug resistance-associated protein 2 (MRP2) and lung resistance protein (LRP), two proteins implicated in drug efflux and resistance.
Inhibition of the Sonic Hedgehog (SHH) Pathway
In paclitaxel-resistant triple-negative breast cancer, Gambogic acid enhances the efficacy of paclitaxel by inhibiting the Sonic Hedgehog (SHH) signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and drug resistance.
Induction of Apoptosis
A common mechanism underlying the synergistic effects of this compound and its analogs is the enhanced induction of apoptosis. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspases.
Experimental Workflow
The general workflow for assessing the synergistic effects of this compound with other anticancer drugs is as follows:
Conclusion
The compelling preclinical data strongly suggest that this compound and its related compounds have the potential to significantly improve the therapeutic outcomes of existing cancer treatments. The synergistic interactions observed with a range of conventional anticancer drugs highlight the promise of these natural product derivatives as valuable components of combination therapies. Further in-vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential and translate these promising findings into tangible benefits for cancer patients. By targeting multiple pathways, including those involved in drug resistance and apoptosis, this compound-based combination therapies could represent a novel and effective strategy in the fight against cancer.
References
- 1. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isogambogic Acid and Other UPR Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isogambogic acid and other well-established Unfolded Protein Response (UPR) inducers. This analysis is supported by experimental data to inform compound selection and experimental design in the study of endoplasmic reticulum (ER) stress and related therapeutic areas.
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR aims to restore ER homeostasis, but prolonged or overwhelming stress can lead to apoptosis. This makes the modulation of the UPR a promising therapeutic strategy for various diseases, including cancer. This guide focuses on a comparative analysis of this compound and its derivatives against well-characterized UPR inducers: Thapsigargin (B1683126), Tunicamycin, and Brefeldin A.
Mechanism of Action and UPR Branch Activation
The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. The activation of these sensors initiates downstream signaling cascades to cope with ER stress.
This compound and its Derivatives: this compound is a polyprenylated xanthone (B1684191) that has demonstrated potent pro-apoptotic effects in cancer cells through the induction of ER stress. While direct and detailed mechanistic studies on this compound are emerging, research on its close analogs, Acetyl this compound and Gambogenic acid, provides significant insights. Acetyl this compound has been shown to strongly activate the UPR and apoptotic pathways in head and neck squamous cell carcinoma.[1] Studies on Gambogenic acid in colorectal cancer have revealed the upregulation of mRNA levels for key markers of all three UPR branches: IRE1α, ATF4 (a downstream target of PERK), and ATF6.[2] This suggests that the this compound family of compounds likely triggers a comprehensive UPR activation. The pro-apoptotic effects of Acetyl this compound are also linked to the activation of the c-Jun NH2-terminal kinase (JNK) pathway, a downstream effector of IRE1α signaling.[1]
Thapsigargin: This sesquiterpene lactone induces ER stress by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3] This leads to the depletion of ER calcium stores, which disrupts the function of calcium-dependent chaperones and causes the accumulation of unfolded proteins. Thapsigargin is known to activate all three branches of the UPR.
Tunicamycin: A nucleoside antibiotic, Tunicamycin induces ER stress by inhibiting N-linked glycosylation, a critical step in the proper folding of many secreted and transmembrane proteins.[4] The resulting accumulation of unglycosylated, misfolded proteins triggers a robust activation of all three UPR pathways.
Brefeldin A: This fungal metabolite disrupts protein trafficking from the ER to the Golgi apparatus, leading to the accumulation of proteins within the ER and inducing ER stress. Brefeldin A is also known to activate all three branches of the UPR.
Quantitative Comparison of UPR Inducers
The following table summarizes the available quantitative data for the different UPR inducers. It is important to note that the effective concentrations can vary significantly depending on the cell line, treatment duration, and the specific endpoint being measured.
| Inducer | Mechanism of Action | Typical Working Concentration | IC50/EC50 (Apoptosis/Cell Viability) | UPR Branch Activation |
| This compound / Derivatives | Likely involves disruption of ER homeostasis | 0.1 - 5 µM | ~1 µM (Acetyl this compound in SW1 melanoma cells)[5] | PERK, IRE1α, ATF6 (inferred from Gambogenic acid data)[2] |
| Thapsigargin | SERCA pump inhibitor, depletes ER Ca2+ | 10 nM - 2 µM | EC50 of 370 nM for cellular stress induction[6] | PERK, IRE1α, ATF6 |
| Tunicamycin | Inhibitor of N-linked glycosylation | 0.5 - 10 µg/mL | Dose-dependent cytotoxicity observed at 0.5 - 1 µM[4] | PERK, IRE1α, ATF6 |
| Brefeldin A | Inhibitor of ER-to-Golgi protein transport | 100 nM - 10 µM | Data not consistently reported for apoptosis IC50 | PERK, IRE1α, ATF6 |
Experimental Protocols
Western Blot Analysis of UPR Activation
This protocol provides a general framework for assessing the activation of the three UPR branches by immunoblotting for key protein markers.
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentrations of the UPR inducer (e.g., this compound, Thapsigargin, Tunicamycin, or Brefeldin A) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers overnight at 4°C. Key primary antibodies include:
-
PERK branch: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP.
-
IRE1α branch: anti-phospho-IRE1α, anti-IRE1α, anti-XBP1s.
-
ATF6 branch: anti-ATF6 (to detect the cleaved, active form).
-
General ER stress marker: anti-GRP78/BiP.
-
Loading control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Caption: Proposed mechanism of this compound-induced UPR and apoptosis.
Caption: General experimental workflow for analyzing UPR induction.
References
- 1. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 2. Frontiers | Gambogenic Acid Induces Endoplasmic Reticulum Stress in Colorectal Cancer via the Aurora A Pathway [frontiersin.org]
- 3. Palmitate and thapsigargin have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl Acyl Acids Attenuate the Unfolded Protein Response in Tunicamycin-Treated Neuroblastoma Cells | PLOS One [journals.plos.org]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. Endoplasmic reticulum stress inhibits cell cycle progression via induction of p27 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Isogambogic Acid and Other ATF2 Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isogambogic acid and other inhibitors of the activating transcription factor 2 (ATF2), a key player in cancer progression and therapeutic resistance. This analysis is supported by experimental data on their mechanisms of action and efficacy.
Activating transcription factor 2 (ATF2) is a critical transcription factor involved in cellular responses to stress, and its dysregulation is implicated in the development and progression of various cancers, including melanoma and non-small cell lung cancer.[1][2] Its role in promoting cell survival, proliferation, and DNA repair makes it a compelling target for novel anticancer therapies. This guide focuses on a head-to-head comparison of Acetyl this compound (AIGA), a derivative of this compound, with other molecules that inhibit ATF2 activity, either directly or indirectly.
Small Molecule Inhibitors Targeting ATF2 Activity
A high-throughput screening of a small-molecule chemical library identified Acetyl this compound (AIGA) and Celastrol (B190767) (CSL) as compounds that mimic the pro-apoptotic activities of an ATF2-derived peptide.[3][4] These compounds have been shown to effectively induce cell death in melanoma cells by inhibiting ATF2 transcriptional activity while concurrently activating the c-Jun N-terminal kinase (JNK) pathway.[3]
Comparative Efficacy of AIGA and Celastrol
Experimental data from studies on melanoma cells provide a basis for a direct comparison of the efficacy of AIGA and Celastrol.
| Inhibitor | Target | Effect on ATF2 Transcriptional Activity | Effect on c-Jun Transcriptional Activity | Pro-apoptotic in Melanoma Cells | Reference |
| Acetyl this compound (AIGA) | ATF2 | ~50% inhibition at 0.5 µmol/L | Activation at doses from 0.1 µmol/L | Yes | [3] |
| Celastrol (CSL) | ATF2 | ~50% inhibition at 0.05 µmol/L | Potent activation at doses as low as 0.05 µmol/L | Yes | [3] |
Celastrol has demonstrated more potent activity in both inhibiting ATF2 and activating c-Jun transcription at lower concentrations compared to AIGA.[3] The pro-apoptotic effects of both compounds are dependent on JNK activity.[3][4]
Indirect Inhibition of ATF2 through Upstream Kinases
ATF2 is activated through phosphorylation by stress-activated protein kinases (SAPKs), primarily JNK and p38 MAPK.[5][6] Therefore, inhibitors of these upstream kinases can indirectly suppress ATF2 activity.
| Inhibitor | Primary Target | Effect on ATF2 | Cell Lines Tested | Reference |
| SP600125 | JNK | Inhibition of ATF2-mediated transcription | Various | [7] |
| SB203580 | p38 MAPK | Inhibition of ATF2 phosphorylation | B16 mouse melanoma | [8] |
| Retinoic Acid | p38 MAPK pathway | Decreased ATF2 phosphorylation | B16 mouse melanoma | [6] |
Peptide-Based Inhibition of ATF2
Peptides derived from the N-terminal region of ATF2 have been shown to act as inhibitors, likely by competing with endogenous ATF2 for phosphorylation and dimerization. An ATF2-derived peptide spanning amino acids 50-100 has been demonstrated to reduce ATF2 transcriptional activity, increase c-Jun expression and activity, and sensitize melanoma cells to apoptosis.[1][9] This peptide also inhibited the growth and metastasis of melanoma in mouse models.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to evaluate ATF2 inhibitors.
ATF2 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is used to quantify the transcriptional activity of ATF2.
-
Cell Transfection: Cells are co-transfected with a firefly luciferase reporter plasmid containing an ATF2-responsive element (e.g., Jun2-luciferase) and a Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment: After transfection, cells are treated with the ATF2 inhibitor (e.g., AIGA, CSL) at various concentrations for a specified duration.
-
Cell Lysis: Cells are washed with PBS and lysed using a specific lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of inhibition of ATF2 transcriptional activity is then calculated relative to untreated control cells.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine the direct binding of ATF2 to the promoter regions of its target genes.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to ATF2 to immunoprecipitate the ATF2-DNA complexes. A non-specific IgG is used as a negative control.
-
Washing and Elution: The antibody-bound complexes are washed to remove non-specific binding, and the ATF2-DNA complexes are then eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
DNA Analysis: The purified DNA is analyzed by PCR or qPCR using primers specific for the promoter regions of known ATF2 target genes to quantify the amount of bound DNA.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of ATF2 inhibitors in a living organism.
-
Cell Implantation: Cancer cells (e.g., melanoma cells) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: The mice are then treated with the ATF2 inhibitor or a vehicle control, typically via intraperitoneal injection or oral gavage, according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess ATF2 activity).
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures can aid in understanding the mechanism of action of ATF2 inhibitors.
Figure 1: ATF2 Activation Pathway and Points of Inhibition.
References
- 1. ATF2, a paradigm of the multifaceted regulation of transcription factors in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATF2 contributes to cisplatin resistance in non-small cell lung cancer and celastrol induces cisplatin resensitization through inhibition of JNK/ATF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-regulation of the transcription controlling ATF2 phosphoswitch by JNK and p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of ATF-2 family transcription factors in adipocyte differentiation: antiobesity effects of p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ATF2-derived peptide sensitizes melanomas to apoptosis and inhibits their growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Effect of Isogambogic Acid and Its Analogs: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cell death-inducing properties of Isogambogic acid and its derivatives, with a focus on how knockout models can be instrumental in validating their pro-apoptotic effects. While this compound itself appears to favor a different cell death pathway, its analogs highlight the importance of specific molecular targets that are best validated through genetic knockout studies.
This compound: An Inducer of Autophagy, Not Apoptosis
Contrary to the initial hypothesis of a pro-apoptotic effect, studies on this compound (iso-GNA) in human non-small-cell lung carcinoma (NSCLC) cells have revealed that it primarily induces apoptosis-independent autophagic cell death.[1] Key findings in these studies showed no accumulation or activation of cleaved caspase-3, a hallmark of apoptosis.[1] Instead, iso-GNA treatment led to the formation of autophagic vacuoles and increased expression of autophagy-related proteins.[1] This action was linked to the inhibition of the Akt-mTOR signaling pathway, a known negative regulator of autophagy.[1]
Acetyl this compound: A Pro-Apoptotic Derivative
In contrast to its parent compound, Acetyl this compound has been shown to elicit cell death in melanoma cells through a pro-apoptotic mechanism.[2][3][4] This derivative's mode of action is dependent on the activation of the c-Jun N-terminal kinase (JNK) pathway.[2][4] The activation of JNK and subsequent phosphorylation of its substrate, c-Jun, are critical for the pro-apoptotic effects of Acetyl this compound in melanoma cells.[2]
The Role of Knockout Models: Lessons from Gambogic Acid
Crucially, studies using bax-/-bak-/- (double knockout) cells, which are deficient in the key pro-apoptotic effector proteins Bax and Bak, have been instrumental in refining our understanding of GA's mechanism. It was observed that GA retained cytotoxic activity against these double knockout cells.[5] This indicates that while GA does interact with the Bcl-2 family, it also possesses additional cellular targets and can induce cell death through mechanisms independent of the intrinsic mitochondrial apoptotic pathway.[5] This highlights the power of knockout models in dissecting the multifaceted mechanisms of action of such compounds.
Comparative Data on this compound Analogs and Related Compounds
| Compound | Cell Line | IC50 / EC50 | Key Mechanistic Findings | Reference |
| Gambogic Acid | A375 (Melanoma) | 1.12 ± 0.19 µg/mL (48h) | Induces apoptosis; increases Bax/Bcl-2 ratio and caspase-3 activity. | [7] |
| Gambogic Acid | MDA-MB-231 (Breast Cancer) | Not specified | Suppresses tumor growth in vivo; increases expression of Fas and cleaved caspases-3, -8, -9, and Bax; decreases Bcl-2. | [8] |
| Gambogic Acid Derivative (Compound 15) | HepG2 (Liver Cancer) | More potent than GA | Induces apoptosis, possibly related to Bcl-2 and Bax expression. | [9] |
Experimental Protocols
Detection of Apoptosis by Annexin V Staining and Flow Cytometry
This method is used to quantify the number of cells undergoing apoptosis. In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the compound of interest.
-
After the desired incubation period, collect both floating and adherent cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Bcl-2 and Bax Expression
Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess the pro-apoptotic effect of a compound, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax are often measured. An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.
Procedure:
-
Treat cells with the compound of interest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the Bax/Bcl-2 ratio.[10][11]
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis. The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.[12]
Procedure:
-
Seed cells in a 96-well plate and treat with the compound of interest.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Visualizing the Pathways and Workflows
References
- 1. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl this compound|Apoptosis Inducer|RUO [benchchem.com]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Isogambogic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Isogambogic acid, a potent anti-cancer agent, requires meticulous handling and disposal due to its inherent toxicity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound should be performed in a chemical fume hood to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, direct disposal into laboratory drains or general waste is strictly prohibited. The primary and recommended method of disposal is through a licensed hazardous waste management company. The following steps outline the correct procedure for waste collection and preparation for pickup.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated solid waste container. Non-disposable glassware must be decontaminated by thoroughly rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
-
-
Storage:
-
Waste containers should be kept tightly sealed at all times, except when adding waste.
-
Store the containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full (typically around 75-90% capacity) or if the accumulation time limit set by your institution is reached, arrange for a pickup from your institution's EHS office or their designated hazardous waste contractor.
-
Note: Currently, there are no established and verified protocols for the in-lab chemical neutralization or degradation of this compound to render it non-hazardous. Due to its high toxicity, attempting to neutralize it without a validated procedure could result in hazardous reactions or the generation of equally toxic byproducts. Therefore, professional disposal is the only recommended course of action.
Quantitative Data Summary
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Toxic or harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical decision points and procedural steps to ensure safety and compliance.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isogambogic Acid
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Isogambogic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and professionals in drug development who may be working with this cytotoxic compound.
This compound, a potent bioactive molecule, requires stringent handling protocols due to its potential health risks. The following information outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required equipment. Workers should be thoroughly trained in the proper donning, doffing, and disposal of all PPE.[1]
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Gloves (Chemotherapy-rated) | ASTM D6978-05 | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Body Protection | Disposable Gown (Solid-front, back-closure) | Permeability-tested for cytotoxic drugs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fit-tested N95 or N100 Respirator | NIOSH-certified | Required when handling the powdered form of the acid to prevent inhalation of airborne particles.[1] |
| Eye Protection | Chemical Splash Goggles or Full-Face Shield | ANSI Z87.1 / EN 166 | Protects eyes from splashes and aerosols.[1][2] A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing. |
| Foot Protection | Disposable Shoe Covers | --- | Prevents the tracking of contaminants outside of the designated handling area.[1] |
Hazard Identification and First Aid
The following table summarizes the known hazards of this compound and the immediate first-aid response required in case of exposure.
| Exposure Route | Hazard Description | Immediate First-Aid Protocol |
| Inhalation | May cause respiratory irritation. | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Causes skin irritation. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| Eye Contact | Causes serious eye irritation. | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3] |
| Ingestion | Toxic if swallowed. | Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[2][3] |
Step-by-Step Operational Protocol for Handling this compound
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary materials, including PPE, pre-labeled waste containers, and spill kits, before handling the compound.
2. Weighing and Reconstitution:
-
Don all required PPE as outlined in the table above.
-
When weighing the powdered form, use a dedicated, contained balance within the fume hood.
-
To reconstitute, slowly add the solvent to the this compound powder to avoid generating dust or aerosols.
-
Cap and vortex the vial until the compound is fully dissolved.
3. Experimental Use:
-
All procedures involving the handling of this compound solutions should be performed within the fume hood.
-
Use disposable plasticware whenever possible to reduce the need for cleaning contaminated glassware.
-
Avoid the use of needles whenever possible. If needles are necessary, use Luer-Lok syringes and dispose of them in a designated sharps container immediately after use.
4. Post-Handling and Decontamination:
-
After handling is complete, wipe down all surfaces within the fume hood with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) and then water).
-
Carefully doff PPE, starting with the outer gloves, and dispose of it in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), plasticware, and any other solid materials contaminated with this compound must be collected in a dedicated, clearly labeled, leak-proof container for cytotoxic waste. This container should be kept sealed when not in use.
-
Liquid Waste: Unused solutions of this compound and any contaminated liquid waste should be collected in a separate, labeled, leak-proof, and chemically resistant container. Do not mix with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: All needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.
2. Waste Neutralization and Disposal:
-
Due to its toxicity, do not attempt to neutralize this compound waste in the laboratory.[4]
-
All waste streams (solid, liquid, and sharps) must be disposed of as hazardous chemical waste through your institution's EHS program.[4][5]
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic waste.[6]
Below is a diagram outlining the logical flow for the disposal of this compound waste.
Caption: Disposal Plan for this compound Waste.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Disposal Restricted Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
